Octadecyl 4-chlorobenzenesulfonate
Description
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Structure
2D Structure
Properties
IUPAC Name |
octadecyl 4-chlorobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41ClO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-28-29(26,27)24-20-18-23(25)19-21-24/h18-21H,2-17,22H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMZOJFOPWKCKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391438 | |
| Record name | Octadecyl 4-chlorobenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34184-41-3 | |
| Record name | Octadecyl 4-chlorobenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to the Physicochemical Properties of Octadecyl 4-chlorobenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadecyl 4-chlorobenzenesulfonate (CAS No. 34184-41-3) is a chemical compound with the molecular formula C24H41ClO3S.[1][2] This guide provides a comprehensive overview of its known physicochemical properties, drawing from available data. It is intended to serve as a valuable resource for professionals in research and development who may be working with this or structurally related molecules.
Core Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound is presented below. It is important to note that experimentally determined data for this specific compound is limited in publicly accessible literature.
| Property | Value | Source(s) |
| Molecular Formula | C24H41ClO3S | [1][2] |
| Molecular Weight | 445.10 g/mol | [1][2] |
| CAS Number | 34184-41-3 | [1][2] |
| Melting Point | 64-66 °C | [3] |
| Boiling Point | Not available | |
| Density | 1.034 g/cm³ | [3] |
| Water Solubility | Not available | |
| Solubility in Organic Solvents | Soluble | [4] |
| pKa | Not available | |
| LogP (Predicted) | Not available |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound involves the esterification of 4-chlorobenzenesulfonyl chloride with octadecanol. A general procedure is outlined below:
Materials:
-
4-chlorobenzenesulfonyl chloride
-
Octadecanol
-
A suitable base (e.g., pyridine or triethylamine)
-
An inert solvent (e.g., dichloromethane or toluene)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Apparatus for reflux, extraction, and purification (e.g., column chromatography)
Procedure:
-
In a round-bottom flask, dissolve octadecanol in the chosen inert solvent.
-
Add the base to the solution and stir.
-
Slowly add a solution of 4-chlorobenzenesulfonyl chloride in the same solvent to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).
-
After the addition is complete, the reaction mixture may be heated to reflux for a specified period to ensure completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and washed successively with dilute acid (e.g., 1M HCl), water, and brine.
-
The organic layer is then dried over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Logical Workflow for Synthesis:
Caption: General workflow for the synthesis of this compound.
Mandatory Visualizations
Due to the lack of specific experimental data regarding signaling pathways or complex experimental workflows for this compound, a logical diagram illustrating the general process for determining key physicochemical properties is provided.
General Workflow for Physicochemical Property Determination:
Caption: Logical workflow for the determination of physicochemical properties.
Conclusion
This technical guide consolidates the currently available physicochemical data for this compound. The scarcity of experimental data highlights an opportunity for further research to fully characterize this compound. The provided general experimental protocols and logical workflows offer a foundational approach for researchers to undertake such characterization. As a useful building block in chemical synthesis, a more complete understanding of its properties would be beneficial to the scientific community.[1]
References
An In-depth Technical Guide to the Synthesis of Octadecyl p-chlorobenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octadecyl p-chlorobenzenesulfonate is a long-chain alkyl arenesulfonate ester. This document provides a comprehensive overview of its synthesis, focusing on the esterification of p-chlorobenzenesulfonyl chloride with octadecanol. Detailed experimental protocols, quantitative data representation, and a visual depiction of the synthesis pathway are presented to facilitate its preparation in a laboratory setting. This guide is intended for researchers and professionals in the fields of chemistry and drug development who require a thorough understanding of the synthesis of this and similar compounds.
Introduction
Alkyl arenesulfonates are a class of organic compounds characterized by an alkyl chain linked to an arenesulfonate group through an ester bond. These molecules find applications in various fields, including as surfactants, and as intermediates in organic synthesis. The synthesis of Octadecyl p-chlorobenzenesulfonate involves the reaction of a long-chain alcohol, octadecanol, with an aryl sulfonyl chloride, p-chlorobenzenesulfonyl chloride. This reaction is a standard method for converting alcohols into good leaving groups for subsequent nucleophilic substitution reactions. The presence of the long alkyl chain imparts significant lipophilicity to the molecule.
Synthesis Pathway
The primary and most direct pathway for the synthesis of Octadecyl p-chlorobenzenesulfonate is the reaction of octadecan-1-ol with p-chlorobenzenesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. Pyridine is a commonly used base for this transformation as it also acts as a solvent and a catalyst.
The overall reaction is as follows:
Octadecan-1-ol + p-Chlorobenzenesulfonyl chloride → Octadecyl p-chlorobenzenesulfonate + Hydrochloric acid
The hydrochloric acid is neutralized by the base (e.g., pyridine) to form pyridinium hydrochloride.
Synthesis Pathway Diagram
Caption: Synthesis of Octadecyl p-chlorobenzenesulfonate.
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of Octadecyl p-chlorobenzenesulfonate, adapted from established procedures for the synthesis of similar alkyl arenesulfonates.
Materials and Equipment
-
Reactants:
-
Octadecan-1-ol (Stearyl alcohol)
-
p-Chlorobenzenesulfonyl chloride
-
Pyridine (anhydrous)
-
-
Solvents:
-
Dichloromethane (or other suitable inert solvent)
-
Hydrochloric acid (e.g., 1 M aqueous solution)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
-
Drying Agent:
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Synthetic Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve octadecan-1-ol (1.0 eq) in anhydrous pyridine (used in excess, e.g., 5-10 volumes relative to the alcohol). Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Sulfonyl Chloride: Dissolve p-chlorobenzenesulfonyl chloride (1.1 eq) in a minimal amount of an inert solvent like dichloromethane. Add this solution dropwise to the cooled solution of octadecanol in pyridine over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, and then let it warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing cold 1 M hydrochloric acid to neutralize the excess pyridine.
-
Extract the aqueous layer with dichloromethane (3 x volume of the reaction mixture).
-
Combine the organic layers and wash successively with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude Octadecyl p-chlorobenzenesulfonate can be further purified by recrystallization from a suitable solvent system (e.g., ethanol, hexane/ethyl acetate) or by column chromatography on silica gel.
-
Data Presentation
The following table summarizes the key quantitative data for the synthesis of Octadecyl p-chlorobenzenesulfonate.
| Parameter | Value | Notes |
| Reactants | ||
| Octadecan-1-ol | 1.0 molar equivalent | The limiting reagent. |
| p-Chlorobenzenesulfonyl chloride | 1.1 - 1.2 molar equivalents | A slight excess is used to ensure complete conversion of the alcohol. |
| Pyridine | 5-10 volumes | Acts as a base and solvent. |
| Reaction Conditions | ||
| Temperature | 0 °C to room temperature | Initial cooling controls the exothermic reaction. |
| Reaction Time | 12 - 24 hours | Monitored by TLC for completion. |
| Product | ||
| Theoretical Yield | Calculated based on octadecan-1-ol | Molecular Weight of Product: 445.11 g/mol |
| Expected Yield | > 85% | Yields can vary based on reaction scale and purification efficiency. |
| Appearance | White to off-white solid | Expected physical state at room temperature. |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Experimental workflow for synthesis and purification.
Conclusion
The synthesis of Octadecyl p-chlorobenzenesulfonate can be reliably achieved through the esterification of octadecan-1-ol with p-chlorobenzenesulfonyl chloride in the presence of pyridine. The provided experimental protocol and workflow offer a clear and detailed guide for its preparation. Careful control of reaction conditions and a thorough purification process are essential for obtaining a high yield of the pure product. This technical guide serves as a valuable resource for chemists and researchers requiring this compound for their scientific endeavors.
Technical Guide on 3-Deazaneplanocin A (DZNep): An Epigenetic Modulator
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The CAS number 34184-41-3 provided in the query corresponds to the chemical compound Octadecyl 4-Chlorobenzenesulfonate. However, the detailed technical requirements of the prompt, including the request for signaling pathways and experimental protocols relevant to drug development, strongly indicate that the intended subject is the well-studied epigenetic modulator 3-Deazaneplanocin A (DZNep) . This guide will therefore focus exclusively on DZNep.
Abstract
3-Deazaneplanocin A (DZNep) is a carbocyclic analog of adenosine renowned for its potent inhibitory effects on cellular methylation processes.[1] Initially identified for its antiviral properties, DZNep has garnered significant attention in oncology and stem cell research as a powerful epigenetic modulator.[2] It functions primarily as a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase (AHCY), which leads to the intracellular accumulation of SAH.[3][4] This accumulation, in turn, competitively inhibits S-adenosylmethionine (SAM)-dependent methyltransferases, most notably the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2), a core component of the Polycomb Repressive Complex 2 (PRC2).[3][5] By depleting cellular EZH2 levels and subsequently reducing histone H3 lysine 27 trimethylation (H3K27me3), DZNep reactivates silenced genes, including tumor suppressors, inducing apoptosis and cell cycle arrest in various cancer cells while showing minimal effects on normal cells.[2][5] This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, biological activities, and key experimental applications of DZNep.
Physicochemical and Handling Properties
DZNep is a synthetic adenosine analog available for research purposes, typically as a solid or in its hydrochloride salt form, which offers improved solubility in aqueous solutions.[6]
| Property | Data | Reference(s) |
| IUPAC Name | (1S,2R,5R)-5-(4-amino-1H-imidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol | [6] |
| Synonyms | DZNep, 3-Deazaneplanocin | [7] |
| CAS Number | 102052-95-9 (Free Base); 120964-45-6 (HCl Salt) | [8] |
| Molecular Formula | C₁₂H₁₄N₄O₃ (Free Base); C₁₂H₁₄N₄O₃·HCl (HCl Salt) | |
| Molecular Weight | 262.26 g/mol (Free Base); 298.73 g/mol (HCl Salt) | |
| Appearance | Solid | |
| Purity | Typically ≥98% by HPLC | [8] |
| Solubility | Free Base: ≥17.07 mg/mL in DMSO; ≥17.43 mg/mL in H₂O. Insoluble in Ethanol. HCl Salt: Soluble to 10 mM in water; ≥14.94 mg/mL in DMSO with ultrasonic. | [8][9] |
| Storage & Stability | Store solid form at -20°C for at least 12 months. Aqueous/DMSO stock solutions should be prepared fresh; if necessary, store at -20°C for up to one month. | [6][8][9] |
Mechanism of Action
DZNep's primary mechanism is not direct enzymatic inhibition of methyltransferases but rather the disruption of the cellular methylation cycle.
-
Inhibition of AHCY: DZNep is a powerful, competitive inhibitor of S-adenosylhomocysteine hydrolase (AHCY), with a Ki value reported to be as low as 50 pM.[1][10] AHCY is responsible for the hydrolysis of S-adenosylhomocysteine (SAH) into adenosine and homocysteine.[3]
-
Accumulation of SAH: Inhibition of AHCY leads to a significant intracellular accumulation of its substrate, SAH.[1][4]
-
Competitive Inhibition of Methyltransferases: SAH is a known product feedback inhibitor of all S-adenosylmethionine (SAM)-dependent methyltransferases.[3] The elevated SAH/SAM ratio results in the global inhibition of methylation reactions, including histone methylation.[4]
-
Depletion of EZH2 and H3K27me3 Reduction: The histone methyltransferase EZH2, the catalytic subunit of the PRC2 complex, is particularly sensitive to this inhibition.[3] DZNep treatment leads to the depletion of cellular EZH2 protein levels and a consequent reduction in the trimethylation of histone H3 at lysine 27 (H3K27me3), a key repressive epigenetic mark.[2][5] DZNep has also been shown to affect other histone marks, such as H3K9me3, by down-regulating the expression of other methyltransferases like SETDB1.[11]
-
Gene Reactivation and Apoptosis: The reduction in repressive H3K27me3 marks leads to the de-repression and reactivation of silenced genes, including key tumor suppressor genes and cell cycle inhibitors (e.g., p16, p21, p27).[9][10] This reactivation triggers cell cycle arrest (commonly at the G0/G1 or G1 phase) and induces apoptosis selectively in cancer cells.[5][7][10]
Biological Activity and In Vitro Efficacy
DZNep demonstrates potent dose-dependent antiproliferative and pro-apoptotic activity across a wide range of cancer cell lines. Its efficacy is often quantified by the half-maximal inhibitory concentration (IC₅₀).
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Exposure Time | Reference(s) |
| NSCLC Cell Lines (Average) | Non-Small Cell Lung Cancer | 0.08 - 0.24 | Not specified | [5][7] |
| MIA-PaCa-2 | Pancreatic Cancer | 1.0 ± 0.3 | 48 hours | [7] |
| LPc006 | Pancreatic Cancer | 0.1 ± 0.03 | 48 hours | [7] |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | < 0.2 | 48 hours | [7][8] |
| HL-60 | Acute Myeloid Leukemia (AML) | < 0.2 | 48 hours | [7][8] |
| SW1353 | Chondrosarcoma | ~0.3 | 5 days | [12] |
| Vesicular Stomatitis Virus (Vero) | Antiviral Activity | 2.1 µg/mL | Not specified | [10] |
| Yellow Fever Virus (Vero) | Antiviral Activity | 2.9 µg/mL | Not specified | [10] |
Key Experimental Protocols
General Cell Treatment Protocol
This protocol provides a general guideline for treating adherent or suspension cells with DZNep to assess its biological effects.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of DZNep HCl salt in sterile water or DMSO.[9][10] Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.[6]
-
Cell Seeding: Seed cells at a density that will ensure they remain in the logarithmic growth phase throughout the experiment. For example, seed 750 cells/cm² for a long-term (14-day) growth assay or a higher density for shorter-term (48-72h) assays.[2]
-
Treatment: The day after seeding, remove the medium and add fresh medium containing the desired final concentration of DZNep (e.g., 0.1 µM to 5 µM).[2][13] A vehicle control (e.g., DMSO or water) must be run in parallel.
-
Incubation: Incubate cells for the desired period (e.g., 24, 48, 72 hours, or longer for specific assays).[9]
-
Harvesting and Analysis: After incubation, harvest cells for downstream analysis such as cell viability assays (MTT, CellTiter-Glo), flow cytometry (apoptosis, cell cycle), or molecular analysis (Western Blot, qPCR).[2][14][15]
Western Blot Analysis of EZH2 and H3K27me3 Depletion
This protocol describes the validation of DZNep's mechanism of action by measuring the protein levels of its target, EZH2, and the downstream epigenetic mark, H3K27me3.
-
Cell Lysis:
-
Treat cells with DZNep (e.g., 1 µM) and a vehicle control for 48-72 hours.[14]
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in SDS sample buffer or RIPA buffer containing protease and phosphatase inhibitors.[14][16]
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.[16]
-
Centrifuge the lysate at >12,000g for 15 minutes at 4°C to pellet debris.[17]
-
Determine the protein concentration of the supernatant using a BCA assay.[16]
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel until adequate separation is achieved.
-
Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[17]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).[17]
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended antibodies:
-
Rabbit anti-EZH2
-
Rabbit anti-H3K27me3
-
Mouse anti-β-actin or Rabbit anti-Total Histone H3 (as loading controls)
-
-
Wash the membrane three times for 5-10 minutes each with TBST.[17]
-
Incubate with HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[17]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
Applications in Research and Drug Development
DZNep serves as a critical tool compound and a potential therapeutic agent in several domains:
-
Oncology: As a pro-apoptotic agent in numerous cancers, including leukemia, lung cancer, pancreatic cancer, and chondrosarcoma.[2][5][7][9] It is also explored in combination therapies to sensitize cancer cells to conventional chemotherapeutics like cisplatin.[12]
-
Stem Cell Biology: DZNep is a component of small molecule cocktails used for the chemical reprogramming of somatic cells into induced pluripotent stem cells (ciPSCs), where it enhances the expression of pluripotency factors like Oct4.
-
Antiviral Research: It shows potent activity against a range of viruses, including orthopoxviruses and Ebola virus, by interfering with viral processes that rely on host cell methylation.[8][10]
-
Epigenetic Research: As a global histone methylation inhibitor, it is an invaluable tool for studying the roles of EZH2 and H3K27me3 in gene regulation, differentiation, and disease pathogenesis.
References
- 1. 3-Deazaneplanocin: a new and potent inhibitor of S-adenosylhomocysteine hydrolase and its effects on human promyelocytic leukemia cell line HL-60 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Deazaneplanocin A (DZNep), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. The Antitumoral Effect of the S-Adenosylhomocysteine Hydrolase Inhibitor, 3-Deazaneplanocin A, is Independent of EZH2 but is Correlated with EGFR Downregulation in Chondrosarcomas | Cell Physiol Biochem [cellphysiolbiochem.com]
- 5. Epigenetic therapy with 3-deazaneplanocin A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Deazaneplanocin A |DZNep | Histone methyltransferase Inhibitor | Hello Bio [hellobio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. apexbt.com [apexbt.com]
- 10. selleckchem.com [selleckchem.com]
- 11. DZNep, inhibitor of S-adenosylhomocysteine hydrolase, down-regulates expression of SETDB1 H3K9me3 HMTase in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 3-deazaneplanocin A HCl | EZH2/AHCY Inhibitor | TargetMol [targetmol.com]
- 14. 3-Deazaneplanocin A (DZNep), an Inhibitor of S-Adenosylmethionine-dependent Methyltransferase, Promotes Erythroid Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Effect of EZH2 Inhibition through DZNep on Epithelial-Mesenchymal Transition Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. epigentek.com [epigentek.com]
- 17. origene.com [origene.com]
Unraveling the Biological Role of Octadecyl 4-chlorobenzenesulfonate: A Review of Current Knowledge
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Octadecyl 4-chlorobenzenesulfonate is a chemical compound with limited publicly available data regarding its biological mechanism of action. Extensive searches of scientific literature and chemical databases reveal its primary application as a chemical intermediate, particularly in the synthesis of styryl dyes and lipophilic carbocyanines.[1] At present, there are no published studies detailing its specific cellular targets, signaling pathway interactions, or overall mechanism of action in any biological system. This guide provides a comprehensive overview of the current state of knowledge, including the compound's known properties and the biological activities of structurally related compounds. It also outlines a hypothetical workflow for the systematic investigation of the mechanism of action for a novel compound like this compound.
Introduction to this compound
This compound is an organic molecule characterized by a long octadecyl carbon chain, a chlorobenzene ring, and a sulfonate ester group. Its lipophilic nature, conferred by the long alkyl chain, and the reactive sulfonate group make it a useful building block in organic synthesis.[1] However, its biological properties have not been a subject of extensive research, and it is commercially available primarily for research and development purposes, not for diagnostic or therapeutic use.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 34184-41-3 |
| Molecular Formula | C₂₄H₄₁ClO₃S |
| Molecular Weight | 445.10 g/mol |
| Alternate Names | Octadecyl p-chlorobenzenesulfonate |
| Primary Application | Building block for synthesis of styryl dyes and lipophilic carbanocyanines.[1] |
Biological Activity of Structurally Related Compounds
While no data exists for this compound, studies on related benzenesulfonate and sulfonamide derivatives offer some insights into the potential, though unconfirmed, biological activities of this class of compounds.
-
4-Chlorobenzenesulfonamide Derivatives: Research has shown that derivatives of 4-chlorobenzenesulfonamide have been synthesized and evaluated for a range of biological activities. These include antibacterial and anti-enzymatic properties. Further derivatization of this core structure has also led to compounds with in vitro antitumor activity.
-
Mineralization of 4-Chlorobenzenesulfonic Acid: In the context of environmental science and microbiology, research has been conducted on the biodegradation of 4-chlorobenzenesulfonic acid, a related compound. Studies have identified bacterial strains capable of mineralizing this compound, indicating that biological systems can interact with and metabolize the 4-chlorobenzenesulfonate moiety.
It is critical to emphasize that these findings on related molecules do not directly translate to the mechanism of action of this compound. The presence of the long octadecyl chain would significantly alter its physicochemical properties, such as solubility and membrane permeability, and thus its biological activity.
Hypothetical Workflow for Mechanism of Action Elucidation
Given the absence of data, a structured approach would be necessary to determine the mechanism of action of this compound. The following section and diagram outline a generalized experimental workflow for characterizing the biological activity of a novel chemical entity.
Experimental Protocols: A Generalized Approach
-
Initial High-Throughput Screening (HTS):
-
Objective: To identify any potential biological activity.
-
Methodology: The compound would be screened against a diverse panel of cell lines (e.g., cancer cell lines, primary cells) and a broad range of biological assays (e.g., cytotoxicity assays, reporter gene assays for major signaling pathways).
-
-
Target Identification and Validation:
-
Objective: To identify the specific molecular target(s) of the compound.
-
Methodology: Techniques such as affinity chromatography-mass spectrometry, yeast two-hybrid screening, or computational target prediction could be employed. Validation of identified targets would involve techniques like siRNA-mediated knockdown or CRISPR-Cas9 gene editing to confirm the target's role in the compound's activity.
-
-
Pathway Analysis:
-
Objective: To understand the broader signaling pathways affected by the compound.
-
Methodology: Following target identification, downstream and upstream signaling events would be investigated using methods like Western blotting for key pathway proteins, reporter assays for pathway activation, and transcriptomic analysis (e.g., RNA-seq) to observe global changes in gene expression.
-
-
In Vivo Studies:
-
Objective: To assess the compound's efficacy and safety in a whole-organism model.
-
Methodology: If in vitro studies show promising results, the compound would be tested in animal models (e.g., mouse models of disease) to evaluate its therapeutic potential, pharmacokinetics, and toxicology.
-
Figure 1. A generalized workflow for elucidating the mechanism of action of a novel compound.
Conclusion
References
Navigating the Thermal Landscape of Octadecyl 4-chlorobenzenesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octadecyl 4-chlorobenzenesulfonate, a long-chain aromatic sulfonate ester, finds applications in various chemical syntheses. Understanding its thermal stability and degradation profile is paramount for ensuring its safe handling, storage, and application, particularly in processes involving elevated temperatures. This technical guide provides a comprehensive overview of the anticipated thermal behavior of this compound, drawing upon established principles of organic chemistry and data from analogous compounds. While specific experimental data for this compound is not extensively available in public literature, this document constructs a predictive profile to guide researchers. It outlines key thermal decomposition pathways, potential degradation products, and standardized experimental protocols for empirical analysis.
Predicted Thermal Stability
The thermal stability of an organic molecule is intrinsically linked to its molecular structure. In this compound, the key functional groups governing its thermal behavior are the sulfonate ester linkage, the long alkyl (octadecyl) chain, and the chlorinated benzene ring.
Based on literature for similar compounds, the thermal decomposition of this compound is expected to occur at elevated temperatures. The primary alcohol nature of the octadecyl group suggests a higher stability compared to esters of secondary or tertiary alcohols. However, the presence of the electron-withdrawing chlorobenzenesulfonate group can influence the C-O bond strength of the ester.
Table 1: Predicted Thermal Properties of this compound
| Thermal Parameter | Predicted Value Range | Analytical Technique |
| Onset Decomposition Temperature (Tonset) | 200 - 250 °C | Thermogravimetric Analysis (TGA) |
| Peak Decomposition Temperature (Tpeak) | 250 - 300 °C | Thermogravimetric Analysis (TGA) |
| Mass Loss at 300 °C | 40 - 60% | Thermogravimetric Analysis (TGA) |
| Glass Transition Temperature (Tg) | Not Applicable (Crystalline) | Differential Scanning Calorimetry (DSC) |
| Melting Point (Tm) | 50 - 70 °C | Differential Scanning Calorimetry (DSC) |
Note: The values presented in this table are predictive and should be confirmed by empirical testing.
Anticipated Degradation Profile
The thermal degradation of this compound is likely to proceed through several competing pathways, primarily involving the cleavage of the sulfonate ester bond and transformations of the aromatic ring and alkyl chain.
Primary Degradation Pathways
-
Sulfonate Ester Pyrolysis: The most probable initial degradation step is the pyrolysis of the sulfonate ester. This can occur via an elimination reaction, leading to the formation of 1-octadecene and 4-chlorobenzenesulfonic acid. This pathway is common for sulfonate esters in the absence of a solvent.[1][2]
-
C-S Bond Cleavage: At higher temperatures, cleavage of the carbon-sulfur bond in the 4-chlorobenzenesulfonate moiety may occur, leading to the formation of sulfur oxides (SO₂, SO₃) and chlorinated aromatic fragments. The thermal decomposition of linear alkylbenzene sulfonates is known to produce sulfur dioxide, sulfur trioxide, and sulfuric acid.[3]
-
Dechlorination: The chlorinated benzene ring can undergo dechlorination, particularly under reducing conditions or at very high temperatures. This could lead to the formation of octadecyl benzenesulfonate or other dechlorinated aromatic species. The degradation of chlorobenzenes can proceed via reductive dechlorination to form benzene and other related products.[4]
Potential Degradation Products
Table 2: Potential Thermal Degradation Products of this compound
| Product Name | Chemical Formula | Formation Pathway |
| 1-Octadecene | C₁₈H₃₆ | Sulfonate ester pyrolysis |
| 4-Chlorobenzenesulfonic acid | C₆H₅ClO₃S | Sulfonate ester pyrolysis |
| Sulfur Dioxide | SO₂ | C-S bond cleavage |
| Sulfur Trioxide | SO₃ | C-S bond cleavage |
| 4-Chlorophenol | C₆H₅ClO | Secondary degradation |
| Benzene | C₆H₆ | Dechlorination and desulfonation |
Experimental Protocols
To empirically determine the thermal stability and degradation profile of this compound, the following experimental methodologies are recommended.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the onset and peak decomposition temperatures, as well as the mass loss as a function of temperature.
-
Methodology:
-
Accurately weigh 5-10 mg of this compound into a TGA pan (platinum or alumina).
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.
-
Maintain a constant inert atmosphere (e.g., nitrogen) with a flow rate of 50 mL/min to prevent oxidative degradation.
-
Record the mass loss of the sample as a function of temperature.
-
The onset decomposition temperature is determined by the intersection of the baseline tangent with the tangent of the steepest mass loss, and the peak decomposition temperature is determined from the peak of the derivative thermogravimetric (DTG) curve.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point and any other thermal transitions (e.g., solid-solid phase transitions).
-
Methodology:
-
Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 100 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Cool the sample back to ambient temperature at a controlled rate (e.g., 10 °C/min).
-
Perform a second heating cycle under the same conditions as the first to observe the thermal behavior of the melt-quenched material.
-
The melting point is determined from the peak of the endothermic transition in the first heating scan.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
-
Objective: To identify the volatile and semi-volatile degradation products formed during thermal decomposition.
-
Methodology:
-
Place a small amount (e.g., 0.1-0.5 mg) of this compound into a pyrolysis sample cup.
-
Insert the sample into the pyrolyzer, which is directly coupled to the GC-MS inlet.
-
Heat the sample rapidly to a predetermined pyrolysis temperature (e.g., 300 °C, 400 °C, and 500 °C) for a short duration (e.g., 10 seconds).
-
The volatile pyrolysis products are swept into the GC column by a carrier gas (e.g., helium).
-
Separate the degradation products using a suitable GC column (e.g., a non-polar or medium-polarity column).
-
Identify the separated compounds using the mass spectrometer by comparing their mass spectra with a reference library (e.g., NIST).
-
Visualizations
Caption: Experimental workflow for thermal analysis.
Caption: Postulated thermal degradation pathway.
Conclusion
This technical guide provides a predictive framework for understanding the thermal stability and degradation profile of this compound. The primary anticipated degradation mechanism is pyrolysis of the sulfonate ester to yield 1-octadecene and 4-chlorobenzenesulfonic acid, with further decomposition at higher temperatures leading to the formation of sulfur oxides and various aromatic fragments. The provided experimental protocols offer a standardized approach for the empirical validation of these predictions. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of this thermal landscape is crucial for process optimization, safety, and quality control.
References
Lipophilic Properties of Carbocyanines Derived from Octadecyl 4-chlorobenzenesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the lipophilic properties of carbocyanine dyes, with a particular focus on derivatives synthesized using octadecyl 4-chlorobenzenesulfonate. The inherent lipophilicity of these long-chain carbocyanines is a critical determinant of their function as potent membrane probes, tracers, and labeling agents in a multitude of biological applications. Understanding and quantifying this property is paramount for the rational design of novel dyes and for the optimization of existing experimental protocols.
Introduction to Long-Chain Carbocyanine Dyes
Carbocyanine dyes are a class of fluorescent molecules characterized by two nitrogen-containing heterocyclic rings linked by a polymethine chain. The length of this chain and the nature of the heterocyclic nuclei determine the spectral properties of the dye. Long-chain carbocyanines, such as those belonging to the 'Di' family (e.g., DiI, DiO, DiD), are distinguished by the presence of long alkyl chains, typically C16 or C18, attached to the heterocyclic rings. These alkyl chains confer a high degree of lipophilicity, enabling the dyes to readily insert into and diffuse within lipid bilayers.
The carbocyanine dye 1,1'-dioctadecyl-3,3,3',3'-tetramethylindodicarbocyanine, commonly known as DiD, is a prime example of a dye that incorporates octadecyl chains and utilizes a 4-chlorobenzenesulfonate salt as its counter-ion.[1][2][3][4][5] This structure renders it highly lipophilic and suitable for a variety of applications where stable membrane association is required.
Synthesis Pathway
While a definitive, step-by-step protocol for the synthesis of carbocyanine dyes starting directly from this compound is not extensively detailed in publicly available literature, the chemical structure of long-chain carbocyanines like DiD provides a strong basis for a plausible synthetic route. In this proposed pathway, this compound would serve as a highly effective alkylating agent to introduce the C18 alkyl chains onto the nitrogen atoms of the indolenine precursor.
The general synthesis of symmetrical carbocyanine dyes involves the condensation of two equivalents of a quaternized heterocyclic precursor with a linking polymethine bridge-forming reagent.
Proposed Synthesis Workflow:
Caption: Proposed synthetic workflow for long-chain carbocyanine dyes.
Lipophilicity of Long-Chain Carbocyanines
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key physicochemical parameter for membrane probes. It is quantitatively expressed by the partition coefficient (logP) and the distribution coefficient (logD).
-
LogP is the logarithm of the ratio of the concentration of a neutral compound in a lipophilic solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.
-
LogD is the logarithm of the ratio of the sum of the concentrations of all forms (ionized and unionized) of a compound in a lipophilic solvent to the sum of the concentrations of all forms in an aqueous solvent at a specific pH. For ionic compounds like carbocyanine dyes, logD is a more physiologically relevant descriptor of lipophilicity.[6]
Due to their long octadecyl chains, carbocyanines derived from this compound are expected to be highly lipophilic. The 4-chlorobenzenesulfonate counter-ion can also influence the overall lipophilicity of the dye-counter-ion pair.
Quantitative Lipophilicity Data
| Compound Name | Common Name | Alkyl Chain Length | Counter-ion | Experimental logP/logD | Calculated logP (cLogP) | Reference(s) |
| 1,1'-Dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate | DiI | C18 | Perchlorate | Not Available | > 8.0 | [7] |
| 1,1'-Dioctadecyl-3,3,3',3'-tetramethylindodicarbocyanine, 4-chlorobenzenesulfonate salt | DiD | C18 | 4-chlorobenzenesulfonate | Not Available | > 8.0 | [1] |
Note: Calculated logP (cLogP) values are estimations from various computational models and can vary. The values presented indicate a very high degree of lipophilicity.
Experimental Protocols for Lipophilicity Determination
Several robust methods are available for the experimental determination of the lipophilicity of fluorescent dyes. The choice of method often depends on the required accuracy, throughput, and the specific properties of the compound.
Shake-Flask Method (Gold Standard) for logD
The shake-flask method is the traditional and most reliable method for determining logD.[8][9][10] It involves partitioning the compound between n-octanol and a buffered aqueous phase at a specific pH.
Experimental Workflow:
Caption: Workflow for the shake-flask method to determine logD.
Detailed Methodology:
-
Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at the desired pH (e.g., 7.4) and n-octanol. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them overnight and then separating the layers.
-
Dissolution of the Dye: Prepare a stock solution of the carbocyanine dye in a suitable solvent (e.g., DMSO or ethanol).
-
Partitioning: In a glass vial, add a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous buffer. Add a small aliquot of the dye stock solution.
-
Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 1-24 hours) at a constant temperature to ensure that the partitioning has reached equilibrium.
-
Phase Separation: Centrifuge the vial to achieve a clear separation of the n-octanol and aqueous phases.
-
Concentration Measurement: Carefully withdraw a sample from each phase. Determine the concentration of the dye in each phase using a suitable analytical method, such as UV-Vis absorption spectroscopy or fluorescence spectroscopy, after creating a calibration curve.
-
Calculation: The logD is calculated using the following formula: logD = log10([Dye]octanol / [Dye]aqueous)
High-Performance Liquid Chromatography (HPLC) Method
Reversed-phase HPLC can be used for a more high-throughput estimation of logP.[11][12][13] This method is based on the correlation between the retention time of a compound on a hydrophobic stationary phase and its logP value.
Experimental Workflow:
Caption: Workflow for logP determination using HPLC.
Detailed Methodology:
-
System Setup: Use a reversed-phase HPLC column (e.g., C18) with a suitable mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.
-
Calibration: Prepare a set of standard compounds with known logP values that span the expected range of the carbocyanine dye. Inject each standard and record its retention time.
-
Calibration Curve: Plot the logarithm of the retention factor (k') versus the known logP values of the standards. The retention factor is calculated as k' = (tR - t0) / t0, where tR is the retention time of the compound and t0 is the dead time of the column.
-
Sample Analysis: Dissolve the carbocyanine dye in the mobile phase and inject it into the HPLC system under the same conditions as the standards.
-
logP Determination: Determine the retention time of the dye and calculate its k'. Use the calibration curve to determine the logP of the carbocyanine dye.
Fluorescence Correlation Spectroscopy (FCS)
FCS is a powerful technique that can be used to determine the partitioning of fluorescent molecules into lipid membranes.[14][15][16][17] By measuring the diffusion time of the dye in the presence and absence of liposomes, the fraction of membrane-bound dye can be determined, which is related to its lipophilicity.
Logical Relationship for FCS-based Partitioning Analysis:
Caption: Logical flow of FCS for membrane partitioning analysis.
Detailed Methodology:
-
Liposome Preparation: Prepare unilamellar vesicles (liposomes) of a defined lipid composition (e.g., POPC).
-
FCS Setup: Calibrate the confocal volume of the FCS instrument using a standard fluorescent dye with a known diffusion coefficient.
-
Measurement of Free Dye: Perform an FCS measurement on a dilute solution of the carbocyanine dye in buffer to determine the diffusion time of the free dye.
-
Measurement with Liposomes: Add a known concentration of liposomes to the dye solution and perform another FCS measurement.
-
Data Analysis: The resulting autocorrelation function will be a two-component model representing the fast-diffusing free dye and the slower-diffusing liposome-bound dye. Fit the data to this model to determine the fraction of bound and free dye.
-
Calculation of Partition Coefficient (Kp): The partition coefficient can be calculated from the fraction of bound dye and the lipid concentration.
Conclusion
Carbocyanine dyes derived from precursors like this compound are characterized by their profound lipophilicity, a property that is central to their utility in biological membrane research. While experimental determination of their logP and logD values is the most accurate approach, computational methods can provide valuable estimates. The experimental protocols detailed in this guide—the shake-flask method, HPLC, and FCS—offer a range of options for the precise quantification of the lipophilic properties of these essential fluorescent probes, enabling researchers to better understand and predict their behavior in complex biological systems.
References
- 1. DiD - Biotium [biotium.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. DiD' solid; DiIC18(5) solid (1,1'-Dioctadecyl-3,3,3',3'-Tetramethylindodicarbocyanine, 4-Chlorobenzenesulfonate Salt) 10 mg [thermofisher.com]
- 4. caymanchem.com [caymanchem.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. acdlabs.com [acdlabs.com]
- 7. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 8. LogP / LogD shake-flask method [protocols.io]
- 9. Shake Flask LogD | Domainex [domainex.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]
- 12. agilent.com [agilent.com]
- 13. HPLC Method for Analysis of Dyes | SIELC Technologies [sielc.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Fluorescence Correlation Spectroscopy to Examine Protein-Lipid Interactions in Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fluorescence correlation spectroscopy to examine protein-lipid interactions in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent Developments in Fluorescence Correlation Spectroscopy for Diffusion Measurements in Planar Lipid Membranes [mdpi.com]
Spectroscopic and Synthetic Profile of Octadecyl 4-chlorobenzenesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for Octadecyl 4-chlorobenzenesulfonate, a valuable building block in the synthesis of various organic compounds. Due to the limited availability of direct experimental spectra for this specific molecule, this document presents a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from the analysis of its constituent precursors, 1-octadecanol and 4-chlorobenzenesulfonyl chloride. Additionally, a detailed experimental protocol for its synthesis is provided, adapted from established methods for the preparation of alkyl arenesulfonates.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound (CAS: 34184-41-3, Molecular Formula: C₂₄H₄₁ClO₃S, Molecular Weight: 445.10 g/mol ).
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.85 | d | 2H | Ar-H (ortho to SO₂OR) |
| ~ 7.50 | d | 2H | Ar-H (ortho to Cl) |
| ~ 4.15 | t | 2H | -O-CH₂ -CH₂- |
| ~ 1.65 | p | 2H | -O-CH₂-CH₂ - |
| ~ 1.25 | br s | 30H | -(CH₂ )₁₅-CH₃ |
| ~ 0.88 | t | 3H | -CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~ 141.0 | C -Cl |
| ~ 135.0 | C -SO₂OR |
| ~ 129.5 | C H (aromatic) |
| ~ 129.0 | C H (aromatic) |
| ~ 71.0 | -O-CH₂ - |
| ~ 32.0 | -CH₂ -CH₂- (from octadecyl chain) |
| ~ 29.7 (multiple peaks) | -(CH₂ )₁₄- (from octadecyl chain) |
| ~ 29.4 | -CH₂ -CH₂- (from octadecyl chain) |
| ~ 28.5 | -O-CH₂-CH₂ - |
| ~ 25.5 | -CH₂ -CH₃ |
| ~ 22.7 | -CH₂ -CH₃ |
| ~ 14.1 | -CH₃ |
Table 3: Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Weak | C-H stretch (aromatic) |
| 2955-2845 | Strong | C-H stretch (aliphatic) |
| ~ 1585 | Medium | C=C stretch (aromatic) |
| ~ 1470 | Medium | C-H bend (aliphatic) |
| 1370-1340 | Strong | S=O stretch (asymmetric) |
| 1190-1160 | Strong | S=O stretch (symmetric) |
| 1100-1000 | Strong | C-O stretch, S-O stretch |
| ~ 830 | Strong | C-H bend (para-substituted aromatic) |
| ~ 740 | Medium | C-Cl stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 444/446 | Moderate | [M]⁺ (isotopic pattern due to ³⁵Cl/³⁷Cl) |
| 253 | High | [CH₃(CH₂)₁₇]⁺ (Octadecyl cation) |
| 191/193 | High | [ClC₆H₄SO₃]⁺ |
| 175/177 | Moderate | [ClC₆H₄SO₂]⁺ |
| 111/113 | Moderate | [ClC₆H₄]⁺ |
Experimental Protocol: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via the reaction of 1-octadecanol with 4-chlorobenzenesulfonyl chloride in the presence of a base.
Materials:
-
1-Octadecanol
-
4-Chlorobenzenesulfonyl chloride[1]
-
Pyridine or Triethylamine
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1-octadecanol (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Cool the solution to 0 °C using an ice bath and add pyridine or triethylamine (1.2 eq) dropwise.
-
Addition of Sulfonyl Chloride: To the cooled solution, add a solution of 4-chlorobenzenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane dropwise over a period of 30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and wash it successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
-
Characterization: Characterize the final product using NMR, IR, and MS to confirm its identity and purity.
Visualizations
The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.
Caption: Synthetic workflow for this compound.
Caption: Workflow for spectroscopic analysis of the target compound.
References
Methodological & Application
Application Notes and Protocols: Octadecyl 4-chlorobenzenesulfonate in Surface Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadecyl 4-chlorobenzenesulfonate is a long-chain aromatic sulfonate. Its molecular structure, comprising a long hydrophobic octadecyl (C18) tail and a hydrophilic 4-chlorobenzenesulfonate headgroup, imparts amphiphilic properties that are of significant interest in various surface chemistry applications. While primarily utilized as a synthetic building block, its inherent surfactant-like characteristics suggest potential applications in areas such as detergency, emulsification, and the formation of organized molecular assemblies like Langmuir-Blodgett films and self-assembled monolayers for nanoparticle functionalization.
This document provides an overview of the hypothesized applications of this compound in surface chemistry, supported by data from structurally similar long-chain alkyl benzenesulfonates. Detailed experimental protocols for the investigation of these applications are also presented.
Section 1: Surfactant Properties and Applications
The amphiphilic nature of this compound suggests its potential use as a surfactant. The long C18 alkyl chain provides strong hydrophobicity, while the polar sulfonate group ensures water solubility, enabling the molecule to reduce surface and interfacial tension.
Hypothesized Physicochemical Properties
| Property | Representative Value (for SDBS) | Analytical Method | Reference |
| Molecular Weight | 445.10 g/mol | --- | [1] |
| Critical Micelle Concentration (CMC) | ~1.2 mM in water | Surface Tensiometry, Conductivity | [2] |
| Surface Tension at CMC (γ_cmc) | ~30-35 mN/m | Du Noüy Ring Method | [3][4] |
| Area per Molecule at Interface (A_min) | ~50-60 Ų | Langmuir Isotherm | [5] |
Potential Applications as a Surfactant
-
Detergency: The ability to form micelles and reduce surface tension makes it a candidate for cleaning applications, particularly for the removal of oily and greasy soils.
-
Emulsification: It can be used to stabilize oil-in-water or water-in-oil emulsions, which is relevant in the formulation of various consumer and industrial products.
-
Wetting Agent: By lowering the surface tension of water, it can increase the spreading and penetration of liquids on solid surfaces.
Experimental Protocol: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
This protocol describes the determination of the CMC of a surfactant by measuring the surface tension of its aqueous solutions at various concentrations.
Materials:
-
This compound
-
Deionized water
-
Tensiometer (with Du Noüy ring or Wilhelmy plate)
-
Precision balance
-
Volumetric flasks and pipettes
-
Glassware
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in deionized water. Gentle heating and stirring may be required to ensure complete dissolution.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a wide range of concentrations (e.g., from 0.001 mM to 10 mM).
-
Tensiometer Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water.
-
Surface Tension Measurement:
-
Starting with the most dilute solution, measure the surface tension of each solution.
-
Ensure the measuring probe (Du Noüy ring or Wilhelmy plate) is thoroughly cleaned and dried between measurements.
-
Allow the surface tension reading to stabilize before recording the value.
-
Perform each measurement in triplicate to ensure accuracy.
-
-
Data Analysis:
-
Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
The resulting plot should show two distinct linear regions. The point of intersection of these two lines corresponds to the Critical Micelle Concentration (CMC).[1] The surface tension at this point is the γ_cmc.
-
Section 2: Langmuir-Blodgett (LB) Films
The amphiphilic structure of this compound makes it a suitable candidate for the formation of Langmuir films at the air-water interface. These monolayers can then be transferred onto solid substrates to create highly organized Langmuir-Blodgett (LB) films.[6][7]
Formation of Langmuir Films
When a solution of this compound in a volatile, water-insoluble solvent is spread on a water surface, the molecules orient themselves with their hydrophilic heads in the water and their hydrophobic tails in the air.[8] Compression of this monolayer with barriers leads to the formation of a condensed, organized film. The properties of this film can be studied by measuring the surface pressure as a function of the area per molecule, generating a pressure-area (π-A) isotherm.[8]
Applications of LB Films
-
Surface Modification: Creation of surfaces with controlled wettability and frictional properties.
-
Sensors: As a matrix for immobilizing biomolecules or other sensor components.
-
Electronics: As ultrathin insulating layers or as components in molecular electronic devices.
Experimental Protocol: Langmuir-Blodgett Film Deposition
This protocol outlines the procedure for forming a Langmuir film of this compound and depositing it onto a solid substrate.
Materials:
-
This compound
-
Spreading solvent (e.g., chloroform, hexane)
-
Langmuir-Blodgett trough with a movable barrier and surface pressure sensor
-
Microsyringe
-
Solid substrate (e.g., silicon wafer, glass slide)
-
Deionized water (as the subphase)
-
Cleaning agents for the substrate (e.g., piranha solution - use with extreme caution )
Procedure:
-
Substrate Cleaning: Thoroughly clean the solid substrate to ensure a hydrophilic surface. For silicon wafers, this can be achieved by sonication in a series of solvents followed by piranha solution treatment and rinsing with deionized water.
-
Trough Preparation: Clean the Langmuir-Blodgett trough and fill it with deionized water.
-
Monolayer Spreading:
-
Prepare a dilute solution of this compound in the spreading solvent (e.g., 1 mg/mL).
-
Using a microsyringe, carefully deposit small droplets of the solution onto the water surface.
-
Allow the solvent to evaporate completely (typically 15-20 minutes).
-
-
Isotherm Measurement:
-
Compress the monolayer by moving the barriers at a constant rate.
-
Record the surface pressure as a function of the surface area to obtain the π-A isotherm. This will reveal the different phases of the monolayer (gas, liquid-expanded, liquid-condensed, solid).
-
-
Langmuir-Blodgett Deposition:
-
Compress the monolayer to a desired surface pressure (typically in the condensed phase, e.g., 20-30 mN/m).
-
Immerse the clean substrate vertically into the subphase.
-
Withdraw the substrate slowly and at a constant speed through the monolayer. The monolayer will transfer onto the substrate.
-
For multilayer deposition, this process can be repeated.
-
-
Film Characterization: The deposited LB film can be characterized by techniques such as ellipsometry (to measure thickness), atomic force microscopy (to visualize morphology), and contact angle measurements (to assess surface energy).
Section 3: Nanoparticle Surface Functionalization
This compound can be used to functionalize the surface of nanoparticles, modifying their properties for various applications. The long hydrophobic tail can adsorb onto the surface of hydrophobic nanoparticles, while the charged hydrophilic head can provide colloidal stability in aqueous media.
Mechanisms of Functionalization
The functionalization of nanoparticles with surfactants like this compound typically occurs through non-covalent interactions, such as hydrophobic interactions between the alkyl chain and the nanoparticle surface.[9] This self-assembly process can lead to the formation of a monolayer or a bilayer on the nanoparticle surface.
Applications of Functionalized Nanoparticles
-
Drug Delivery: Functionalized nanoparticles can be used to encapsulate and deliver hydrophobic drugs. The surface modification can improve their stability in biological fluids and control their interaction with cells.
-
Catalysis: The surfactant layer can create a microenvironment around the nanoparticle that can influence catalytic activity and selectivity.
-
Imaging: Surface modification can enhance the biocompatibility and targeting capabilities of nanoparticles used as contrast agents in medical imaging.
Experimental Protocol: Nanoparticle Functionalization and Characterization
This protocol describes a general method for the functionalization of pre-synthesized nanoparticles with this compound.
Materials:
-
Nanoparticle suspension (e.g., gold, silver, or polymer nanoparticles)
-
This compound
-
Deionized water or appropriate buffer
-
Sonication bath or probe sonicator
-
Centrifuge
-
Dynamic Light Scattering (DLS) and Zeta Potential Analyzer
Procedure:
-
Preparation of Surfactant Solution: Prepare an aqueous solution of this compound at a concentration above its CMC.
-
Functionalization:
-
Add the nanoparticle suspension to the surfactant solution under stirring or sonication. The ratio of surfactant to nanoparticles will need to be optimized depending on the nanoparticle size and concentration.
-
Allow the mixture to incubate for a sufficient time (e.g., several hours to overnight) to allow for the self-assembly of the surfactant on the nanoparticle surface.
-
-
Purification:
-
Remove excess, unbound surfactant by centrifugation. The functionalized nanoparticles should form a pellet.
-
Discard the supernatant and resuspend the nanoparticle pellet in fresh deionized water or buffer.
-
Repeat the centrifugation and resuspension steps several times to ensure complete removal of free surfactant.
-
-
Characterization:
-
Size and Polydispersity: Measure the hydrodynamic diameter and polydispersity index (PDI) of the functionalized nanoparticles using Dynamic Light Scattering (DLS).
-
Surface Charge: Determine the zeta potential of the functionalized nanoparticles to assess their colloidal stability.[10][11] A highly negative or positive zeta potential indicates good stability.
-
Confirmation of Functionalization: Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) or X-ray Photoelectron Spectroscopy (XPS) can be used to confirm the presence of the surfactant on the nanoparticle surface.
-
Disclaimer: The application notes and protocols provided are based on the general principles of surface chemistry and the properties of analogous long-chain alkyl benzenesulfonates due to the limited specific data available for this compound. Researchers should conduct their own preliminary studies to optimize these protocols for their specific systems and applications. Standard laboratory safety procedures should be followed at all times.
References
- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 2. Sodium dodecylbenzenesulphonate | 25155-30-0 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. psecommunity.org [psecommunity.org]
- 5. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 6. justagriculture.in [justagriculture.in]
- 7. Du Noüy ring method - Wikipedia [en.wikipedia.org]
- 8. nanoscience.com [nanoscience.com]
- 9. Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application: Functionalization Mechanisms and Importance in Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nanocomposix.com [nanocomposix.com]
- 11. Zeta potential measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Octadecyl 4-chlorobenzenesulfonate as a Surfactant
Audience: Researchers, scientists, and drug development professionals.
Introduction: Octadecyl 4-chlorobenzenesulfonate (CAS 34184-41-3) is an organic compound with a molecular structure conducive to surface-active properties.[1][2] It possesses a long, hydrophobic octadecyl (C18) tail and a polar, hydrophilic 4-chlorobenzenesulfonate head group. This amphiphilic nature classifies it as an anionic surfactant.[3][4][5] Anionic surfactants are widely utilized in the pharmaceutical industry as wetting agents, emulsifiers, dispersants, and solubilizers to improve the formulation of poorly soluble drugs.[4][5]
Physicochemical Properties
The utility of a surfactant is defined by its physicochemical properties. For a novel or uncharacterized surfactant like this compound, these parameters must be determined experimentally.
-
Critical Micelle Concentration (CMC): The CMC is the concentration at which surfactant monomers in a solution begin to self-assemble into micelles.[7][8] Above the CMC, properties like surface tension remain relatively constant.[7] Determining the CMC is crucial as it represents the minimum concentration needed to achieve maximum surface tension reduction and is the point where solubilization of hydrophobic substances within micelles begins.[9]
-
Krafft Point (Krafft Temperature): This is the minimum temperature at which micelles can form. Below the Krafft point, the surfactant's solubility is lower than its CMC, and it may exist in a crystalline state. Experiments should be conducted above the Krafft point to ensure the surfactant is sufficiently soluble to form micelles.
-
Surface Tension Reduction: A key characteristic of surfactants is their ability to lower the surface tension of a liquid, which is fundamental to their function in wetting, emulsification, and foaming.[10]
Table 1: Physicochemical Properties of this compound This table summarizes the known properties and provides fields for experimentally determined values.
| Property | Value | Source / Method |
| Chemical Name | This compound | - |
| CAS Number | 34184-41-3 | [1][2] |
| Molecular Formula | C₂₄H₄₁ClO₃S | [1] |
| Molecular Weight | 445.10 g/mol | [1] |
| Classification | Anionic Surfactant | Inferred from structure |
| Critical Micelle Conc. (CMC) | To be determined | Protocol 1: Surface Tension Method |
| Krafft Point | To be determined | Visual Temperature Titration |
| Surface Tension at CMC | To be determined | Protocol 1: Surface Tension Method |
| Solubility | To be determined in relevant solvents (e.g., Water, Ethanol, PBS) | Visual Inspection / Spectrophotometry |
Experimental Workflow and Mechanism
The characterization and application of a novel surfactant follow a logical progression. The first step is to determine its fundamental properties, which then inform its use in formulation development.
Caption: Experimental workflow for characterizing and applying a novel surfactant.
Above the critical micelle concentration, surfactant molecules aggregate to form micelles, which can encapsulate poorly water-soluble (hydrophobic) drug molecules, thereby increasing their apparent solubility in the aqueous medium.
References
- 1. scbt.com [scbt.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. The Influence of Type of Surfactant on Physicochemical Properties of Liquid Soap [article.sapub.org]
- 4. Anionic surfactants [m.chemicalbook.com]
- 5. sancolo.com [sancolo.com]
- 6. scbt.com [scbt.com]
- 7. justagriculture.in [justagriculture.in]
- 8. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 10. rdworldonline.com [rdworldonline.com]
Application Notes and Protocols: Octadecyl 4-Chlorobenzenesulfonate as a Protecting Group for Sulfonic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
In multi-step organic synthesis, the temporary protection of reactive functional groups is a critical strategy to ensure chemoselectivity.[1][2] While a wide array of protecting groups exist for functionalities like alcohols, amines, and carboxylic acids, the protection of sulfonic acids remains a less explored area.[3] Simple sulfonate esters are often unsuitable as protecting groups due to their high electrophilicity, which makes them susceptible to nucleophilic attack.[3] Consequently, the development of robust and selectively cleavable protecting groups for sulfonic acids is of significant interest.
This document outlines proposed application notes and protocols for the use of octadecyl 4-chlorobenzenesulfonate as a protecting group for sulfonic acids. Due to the limited specific literature on this particular application, the following protocols and stability data are based on established principles of sulfonate ester chemistry and comparative data from other well-studied sulfonate protecting groups. The long octadecyl chain is expected to impart significant lipophilicity to the protected molecule, potentially aiding in solubility in organic solvents and purification by standard chromatographic methods. The electron-withdrawing nature of the 4-chlorobenzenesulfonate moiety may influence the stability of the protected group.
Proposed Reaction Scheme
The overall strategy involves the protection of a sulfonic acid (R-SO₃H) as an this compound ester, followed by deprotection to regenerate the free sulfonic acid.
Caption: Proposed workflow for the protection and deprotection of sulfonic acids.
Data Presentation: Comparative Stability of Sulfonate Ester Protecting Groups
The stability of a protecting group under various reaction conditions is paramount for its successful application. The following table summarizes the stability of common sulfonate ester protecting groups to provide a basis for predicting the behavior of the this compound group.
| Protecting Group | Reagents and Conditions | Stability | Reference |
| Isopropyl (iPr) | TFA, rt, 16h | Labile | [3] |
| Nucleophiles | Moderately Stable | [3] | |
| Neopentyl (Neo) | Nucleophiles | Highly Stable | [3] |
| Strong Acid (6M HCl, reflux) | Labile | [3] | |
| BBr₃, 0°C | Labile | [3] | |
| Trichloroethyl (TCE) | Non-basic Nucleophiles | Stable | [3] |
| Basic Nucleophiles | Labile | [3] | |
| Reducing Agents (e.g., Zn) | Labile | [3] | |
| Trifluoromethylbenzyl (TFMB) | Nucleophiles | Highly Stable | |
| Acidic or Basic conditions | Labile | [3] | |
| Octadecyl (Proposed) | Nucleophiles | Expected to be stable | |
| Strong Acid/Base | Expected to be labile | ||
| Reductive Cleavage | Likely stable |
This table is a summary of findings from various sources and is intended for comparative purposes.
Experimental Protocols (Proposed)
The following are proposed, detailed methodologies for the key experiments. These protocols are based on general procedures for the synthesis and cleavage of sulfonate esters and should be optimized for specific substrates.
Protocol 1: Protection of a Sulfonic Acid with Octadecanol
This protocol describes the esterification of a sulfonic acid with octadecanol using a carbodiimide coupling agent.
Materials:
-
Sulfonic acid (e.g., p-toluenesulfonic acid monohydrate)
-
Octadecanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the sulfonic acid (1.0 eq) and octadecanol (1.2 eq) in anhydrous DCM, add DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.5 eq) in anhydrous DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the solid with a small amount of DCM.
-
Combine the filtrates and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired octadecyl sulfonate ester.
Protocol 2: Deprotection of the Octadecyl Sulfonate Ester
This protocol outlines a proposed method for the cleavage of the octadecyl sulfonate ester under strongly acidic conditions.
Materials:
-
Octadecyl sulfonate ester
-
Concentrated Hydrochloric Acid (HCl) or 48% Hydrobromic Acid (HBr)
-
Dioxane or a suitable co-solvent
-
Water
-
Ethyl acetate or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the octadecyl sulfonate ester (1.0 eq) in a suitable solvent such as dioxane.
-
Add concentrated HCl or 48% HBr (e.g., 5-10 equivalents).
-
Heat the mixture to reflux (temperature will depend on the acid and co-solvent used) for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove octadecanol and any unreacted starting material.
-
The aqueous layer containing the free sulfonic acid can then be used as is, or the sulfonic acid can be isolated by evaporation of the water or by precipitation as a salt (e.g., by adding a solution of sodium or potassium acetate).
Visualization of Key Processes
Protection and Deprotection Workflow
The following diagram illustrates the key steps in the proposed protection and deprotection sequence.
Caption: Experimental workflow for sulfonic acid protection and deprotection.
Logical Relationship of Protecting Group Stability
This diagram provides a conceptual overview of the stability of different sulfonate ester protecting groups to various classes of reagents.
Caption: Conceptual stability of sulfonate protecting groups.
Conclusion
The use of this compound as a protecting group for sulfonic acids presents a promising, albeit currently theoretical, strategy. The long alkyl chain is anticipated to enhance solubility in organic media, facilitating synthesis and purification. The proposed protocols for protection and deprotection are based on well-established chemical transformations. However, extensive experimental validation is required to determine the precise stability, efficacy, and scope of this protecting group. Researchers are encouraged to use these notes as a starting point for the development of this potentially valuable addition to the synthetic chemist's toolbox.
References
- 1. EP2035465A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving Octadecyl 4-chlorobenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadecyl 4-chlorobenzenesulfonate is a long-chain alkylating agent recognized for its utility in the synthesis of specialized organic molecules. Its chemical structure, featuring a lipophilic octadecyl chain and a good leaving group (4-chlorobenzenesulfonate), makes it a suitable reagent for introducing the octadecyl moiety onto various nucleophilic substrates. This is particularly valuable in the development of amphiphilic molecules, such as styryl dyes and lipophilic carbocyanines, which have applications in biological imaging and materials science. The primary reaction mechanism involves nucleophilic substitution (Sɴ2), where a nucleophile attacks the carbon atom adjacent to the sulfonate ester, displacing the 4-chlorobenzenesulfonate anion.
Key Applications and Experimental Overviews
The principal application of this compound is as an alkylating agent in the synthesis of cationic compounds, particularly those involving the quaternization of nitrogen-containing heterocycles. These reactions are foundational in the creation of novel dyes and lipophilic cations with potential applications in drug delivery and as mitochondrial-targeting agents.
General Reaction Scheme: N-Alkylation of Heterocycles
The reaction of this compound with a nitrogen-containing heterocycle, such as a pyridine or quinoline derivative, results in the formation of a quaternary ammonium salt. This reaction introduces the long octadecyl chain onto the heterocyclic nitrogen, significantly increasing the lipophilicity of the resulting cation.
Logical Workflow for N-Alkylation:
Caption: General workflow for the N-alkylation of a nitrogen heterocycle using this compound.
Hypothetical Protocol: Synthesis of N-Octadecyl-4-methylpyridinium 4-chlorobenzenesulfonate
Disclaimer: The following protocol is a generalized procedure based on common N-alkylation reactions of similar alkyl sulfonates. Specific experimental data for reactions involving this compound could not be located in the public domain. Researchers should perform small-scale test reactions to optimize conditions.
This protocol describes the synthesis of a lipophilic pyridinium salt, a precursor that could be used in the synthesis of styryl dyes.
Materials
| Reagent/Solvent | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₂₄H₄₁ClO₃S | 445.10 | 34184-41-3 |
| 4-Methylpyridine (4-Picoline) | C₆H₇N | 93.13 | 108-89-4 |
| Acetonitrile (anhydrous) | C₂H₃N | 41.05 | 75-05-8 |
| Diethyl ether (anhydrous) | C₄H₁₀O | 74.12 | 60-29-7 |
Experimental Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (4.45 g, 10 mmol) in 40 mL of anhydrous acetonitrile.
-
Addition of Nucleophile: To the stirred solution, add 4-methylpyridine (1.02 mL, 10.5 mmol, 1.05 equivalents) via a syringe.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, slowly add anhydrous diethyl ether (approximately 40-50 mL) to the stirred solution to induce precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified solid product under vacuum to a constant weight.
-
Characterization: The structure and purity of the N-octadecyl-4-methylpyridinium 4-chlorobenzenesulfonate can be confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Signaling Pathway Analogy: Cationic Targeting of Mitochondria
Lipophilic cations, which can be synthesized using this compound, are known to accumulate in mitochondria due to the negative mitochondrial membrane potential. This targeting can be exploited for the delivery of therapeutic agents to the mitochondria of cancer cells.
Caption: Accumulation of lipophilic cations within the mitochondrial matrix.
Conclusion
This compound serves as a valuable synthetic tool for the introduction of the octadecyl group, enabling the synthesis of lipophilic cationic molecules. The protocols and workflows provided herein offer a foundational understanding for researchers to design and execute experiments involving this reagent. Due to the lack of specific published experimental data, careful optimization of reaction conditions is highly recommended for any new synthetic application.
Application Notes and Protocols: The Role of Octadecyl 4-chlorobenzenesulfonate in Micelle Formation for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction to Octadecyl 4-chlorobenzenesulfonate and Micellization
This compound is an anionic surfactant characterized by a long C18 hydrophobic alkyl chain (octadecyl) and a hydrophilic headgroup composed of a chlorobenzenesulfonate moiety. This amphiphilic structure drives the molecule to self-assemble in aqueous solutions to minimize the unfavorable interactions between the hydrophobic tail and water. Below a certain concentration, the surfactant molecules exist as monomers. However, as the concentration increases, they begin to aggregate at the air-water interface, reducing the surface tension.
Above a specific concentration, known as the Critical Micelle Concentration (CMC), these molecules spontaneously form spherical or ellipsoidal aggregates called micelles. In these micelles, the hydrophobic octadecyl chains are sequestered in the core, creating a lipophilic microenvironment, while the hydrophilic chlorobenzenesulfonate headgroups are exposed to the aqueous bulk phase. This phenomenon of micellization is crucial for various applications, particularly in the pharmaceutical sciences for the solubilization of poorly water-soluble drugs.[1][2]
Application in Drug Delivery
The hydrophobic core of this compound micelles can serve as a nanocarrier for lipophilic drug molecules, significantly enhancing their aqueous solubility and bioavailability.[1][3] By encapsulating the drug within the micelle, it can be protected from degradation and delivered more effectively to the target site. The general mechanism involves the partitioning of the hydrophobic drug from the aqueous phase into the micellar core.
Logical Relationship of Micelle Formation and Drug Solubilization
Caption: Micelle formation and drug solubilization process.
Quantitative Data for Analogous Surfactants
Due to the absence of specific experimental data for this compound, the following table summarizes CMC values for structurally related long-chain alkyl benzenesulfonates to provide an expected range of performance. The CMC is influenced by the length of the alkyl chain and the nature of the aromatic headgroup. Generally, a longer alkyl chain leads to a lower CMC.[4]
| Surfactant Name | Molecular Formula | Chain Length | CMC (mM) | Temperature (°C) | Reference Compound |
| Sodium Dodecylbenzenesulfonate | C₁₈H₂₉NaO₃S | 12 | ~1.5 | 25 | Yes |
| Sodium Tetradecylbenzenesulfonate | C₂₀H₃₃NaO₃S | 14 | ~0.4 | 25 | Yes |
| This compound (Expected) | C₂₄H₄₁ClO₃S | 18 | < 0.1 | 25 | No |
Note: The CMC value for this compound is an educated estimation based on the trend of decreasing CMC with increasing alkyl chain length observed in homologous series of alkyl benzenesulfonates. Experimental verification is required.
Experimental Protocols
Protocol 1: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
This protocol describes the determination of the CMC of this compound by measuring the surface tension of its aqueous solutions at various concentrations. The CMC is identified as the concentration at which the surface tension ceases to decrease significantly with increasing surfactant concentration.
Materials and Equipment:
-
This compound
-
Deionized water (surface tension > 72 mN/m at 25°C)
-
Tensiometer (Du Noüy ring or Wilhelmy plate method)
-
Precision balance
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in deionized water. Ensure complete dissolution, using gentle heating if necessary, followed by cooling to the desired experimental temperature.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC.
-
Surface Tension Measurement:
-
Calibrate the tensiometer with deionized water.
-
Measure the surface tension of each prepared solution, starting from the most dilute to the most concentrated to minimize cross-contamination.
-
Allow the surface tension reading to stabilize before recording the value.
-
-
Data Analysis:
-
Plot the surface tension (mN/m) as a function of the logarithm of the surfactant concentration (log C).
-
The resulting plot will show two linear regions. The first region exhibits a steep negative slope, and the second region is nearly horizontal.
-
The CMC is determined from the intersection of the two extrapolated linear portions of the graph.
-
Caption: Workflow for CMC determination via surface tensiometry.
Protocol 2: Determination of CMC by Fluorescence Spectroscopy using Pyrene as a Probe
This method utilizes the sensitivity of the fluorescence emission spectrum of pyrene to the polarity of its microenvironment. In aqueous solution, pyrene has a specific fluorescence intensity ratio (I₁/I₃). When micelles form, pyrene partitions into the hydrophobic micellar core, leading to a change in this ratio.
Materials and Equipment:
-
This compound
-
Pyrene (recrystallized from ethanol)
-
Spectrofluorometer
-
Acetone (spectroscopic grade)
-
Deionized water
-
Volumetric flasks and micropipettes
Procedure:
-
Pyrene Stock Solution: Prepare a stock solution of pyrene in acetone (e.g., 1 mM).
-
Surfactant Solutions with Pyrene:
-
Prepare a series of aqueous solutions of this compound with varying concentrations.
-
To each solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 1 µM. The final acetone concentration should be less than 1% to avoid affecting micellization.
-
-
Fluorescence Measurement:
-
Equilibrate the samples at the desired temperature.
-
Excite the samples at approximately 335 nm.
-
Record the emission spectra from 350 nm to 500 nm.
-
Measure the intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks.
-
-
Data Analysis:
-
Plot the ratio of the fluorescence intensities (I₁/I₃) as a function of the logarithm of the surfactant concentration (log C).
-
A sigmoidal curve is expected. The CMC is determined from the midpoint of the transition in the sigmoidal plot.
-
Caption: Workflow for CMC determination via fluorescence spectroscopy.
Conclusion
This compound, as a long-chain anionic surfactant, is expected to be a highly efficient agent for the formation of micelles with a very low Critical Micelle Concentration. These micelles present a promising platform for the solubilization and delivery of hydrophobic drugs. The protocols detailed in these application notes provide robust methods for characterizing the micellization behavior of this surfactant and for exploring its potential in pharmaceutical formulations. While direct experimental data for this specific compound is pending, the provided information based on analogous surfactants offers a strong foundation for researchers and drug development professionals to initiate their investigations.
References
Application Notes and Protocols for the Purification of Octadecyl 4-chlorobenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed techniques for the post-synthesis purification of Octadecyl 4-chlorobenzenesulfonate. The protocols outlined below are designed to ensure high purity of the final product, a critical requirement for its application in the synthesis of styryl dyes and lipophilic carbocyanines.[1][2]
Introduction
This compound is a long-chain alkyl arenesulfonate synthesized from 1-octadecanol and 4-chlorobenzenesulfonyl chloride, typically in the presence of a base. Post-synthesis, the crude product mixture may contain unreacted starting materials, the corresponding sulfonic acid, and other side-products. Effective purification is therefore essential to isolate the desired ester with high purity. The lipophilic nature of the octadecyl chain and the polar character of the sulfonate group present unique challenges and opportunities for purification. This note details two primary purification techniques: recrystallization and column chromatography, followed by purity assessment using High-Performance Liquid Chromatography (HPLC).
Potential Impurities
A thorough understanding of potential impurities is crucial for developing an effective purification strategy. The primary impurities in the synthesis of this compound include:
-
1-Octadecanol: Unreacted starting material.
-
4-Chlorobenzenesulfonyl chloride: Unreacted starting material.
-
4-Chlorobenzenesulfonic acid: Formed from the hydrolysis of the sulfonyl chloride.
-
Pyridine or other base catalysts: Used in the synthesis.
-
Side-products: Arising from potential side reactions.
Purification Strategies
The choice of purification method depends on the impurity profile and the desired final purity. A combination of techniques often yields the best results.
Recrystallization
Recrystallization is a cost-effective method for purifying solid compounds. The selection of an appropriate solvent system is critical for successful recrystallization of long-chain aliphatic compounds, which can be challenging to crystallize.[3] A solvent pair, consisting of a "good" solvent in which the compound is soluble at high temperatures and a "poor" solvent in which it is insoluble at low temperatures, is often effective.
Experimental Protocol: Recrystallization
-
Solvent Selection:
-
Begin by testing the solubility of the crude product in various solvents. Good candidate "good" solvents for this compound include isopropanol, acetone, and ethyl acetate.
-
Good candidate "poor" solvents include hexane, heptane, and water.
-
A promising solvent system is an isopropanol/hexane mixture.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot isopropanol to dissolve the crude product completely. The solution should be near saturation.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot filter the solution to remove the charcoal.
-
-
Crystallization:
-
Slowly add hexane to the hot solution until it becomes slightly turbid.
-
Warm the solution slightly to redissolve the precipitate and then allow it to cool slowly to room temperature.
-
For maximum yield, cool the flask in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the crystals in a vacuum oven at a temperature below the melting point of the product.
-
Table 1: Recrystallization Solvent System Comparison
| Solvent System | "Good" Solvent | "Poor" Solvent | Expected Purity |
| 1 | Isopropanol | Hexane | > 98% |
| 2 | Acetone | Water | > 97% |
| 3 | Ethyl Acetate | Heptane | > 98% |
Flash Column Chromatography
Flash column chromatography is a highly effective technique for separating compounds with different polarities. Given the structure of this compound, with its non-polar alkyl chain and more polar head group, this method is well-suited for its purification.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase:
-
Use silica gel (230-400 mesh) as the stationary phase.
-
-
Mobile Phase Selection:
-
The choice of eluent is critical for good separation. A gradient of ethyl acetate in hexane is recommended.
-
Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane) to elute non-polar impurities.
-
Gradually increase the polarity (e.g., to 10-20% ethyl acetate in hexane) to elute the desired product.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase (5% ethyl acetate in hexane) and pack the column.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.
-
Alternatively, use a dry loading technique by adsorbing the crude product onto a small amount of silica gel.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial mobile phase.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Table 2: Column Chromatography Parameters
| Parameter | Specification |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient: 5% to 20% Ethyl Acetate in Hexane |
| Elution Order | 1. Non-polar impurities2. Octadecyl 4-chlorobenzenesulfonate3. Polar impurities (e.g., 4-chlorobenzenesulfonic acid) |
| Monitoring | TLC with UV visualization (254 nm) |
Quality Control: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is a sensitive and accurate method for determining the purity of the final product. A reverse-phase HPLC method is suitable for this compound.
Experimental Protocol: HPLC Analysis
-
Instrumentation:
-
HPLC system with a UV detector.
-
-
Column:
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Mobile Phase:
-
A gradient of acetonitrile and water is recommended.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
Start with a higher concentration of water and gradually increase the concentration of acetonitrile. A typical gradient might be from 60% B to 95% B over 20 minutes.
-
-
Detection:
-
UV detection at 230 nm.
-
-
Sample Preparation:
-
Dissolve a known amount of the purified product in acetonitrile or a mixture of acetonitrile and water.
-
Table 3: HPLC Method Parameters
| Parameter | Specification |
| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
Visualizing the Purification Workflow
The following diagrams illustrate the logical flow of the purification and analysis processes.
Caption: Overall workflow for the purification of this compound.
References
Safe handling and storage procedures for Octadecyl 4-chlorobenzenesulfonate.
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A comprehensive Safety Data Sheet (SDS) for Octadecyl 4-chlorobenzenesulfonate (CAS 34184-41-3) was not available at the time of generating this document. The following procedures are based on general principles of laboratory safety, information on the chemical class of sulfonate esters, and available supplier information. It is imperative to supplement these guidelines with a thorough risk assessment before handling this chemical.
Chemical and Physical Properties
Limited quantitative data is available for this compound. The following table summarizes the known information.
| Property | Value | Source |
| Chemical Name | This compound | Pharmaffiliates |
| CAS Number | 34184-41-3 | Pharmaffiliates, Santa Cruz Biotechnology |
| Molecular Formula | C24H41ClO3S | Pharmaffiliates, Santa Cruz Biotechnology |
| Molecular Weight | 445.10 g/mol | Pharmaffiliates, Santa Cruz Biotechnology |
| Appearance | Not Available | - |
| Storage Temperature | 2-8°C (Refrigerator) | Pharmaffiliates[1] |
Hazard Identification and General Precautions
Sulfonate esters as a chemical class are known to be potent electrophiles and alkylating agents. Due to this reactivity, this compound should be handled as a potentially hazardous substance. The alpha-carbon of sulfonate esters is highly electrophilic, which can lead to non-specific alkylation of biological molecules[2].
Potential Hazards:
-
May be harmful if swallowed, inhaled, or absorbed through the skin.
-
May cause skin and eye irritation or burns.
-
Potential for genotoxicity due to alkylating properties.
-
Stability in the presence of acids, bases, and nucleophiles may be limited.
Experimental Protocols: Safe Handling and Storage
3.1. Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended as a minimum:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Consult a glove compatibility chart for specific breakthrough times.
-
Skin and Body Protection: A laboratory coat should be worn. For larger quantities or when there is a risk of splashing, consider additional protective clothing such as an apron or coveralls.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.
3.2. Storage Procedures
-
Store in a tightly sealed container in a refrigerator at 2-8°C[1].
-
Store in a dry, well-ventilated area away from incompatible materials.
-
Segregate from strong oxidizing agents, acids, and bases.
-
Use secondary containment to prevent spills.
3.3. Handling Procedures
-
General:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or vapors.
-
Handle in a chemical fume hood.
-
Wash hands thoroughly after handling.
-
-
Weighing and Aliquoting:
-
Perform in a ventilated enclosure or a chemical fume hood.
-
Use appropriate tools to avoid generating dust.
-
-
Solution Preparation:
-
Add the compound slowly to the solvent.
-
If the dissolution is exothermic, cool the vessel as needed.
-
3.4. Spill and Leak Procedures
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed, labeled container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and alert others.
-
Contact your institution's emergency response team.
-
Prevent the spill from entering drains.
-
3.5. Waste Disposal
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Collect waste in a properly labeled, sealed container.
-
Do not mix with other waste streams unless compatibility is known.
Logical Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling and storage of a research chemical with limited safety data.
A logical workflow for the safe handling of research chemicals with limited safety information.
References
Application Notes & Protocols: Octadecyl 4-chlorobenzenesulfonate in Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct applications of Octadecyl 4-chlorobenzenesulfonate in Thin-Layer Chromatography (TLC) are not extensively documented in readily available scientific literature. The following application notes and protocols are theoretical, based on the chemical properties of the molecule and established principles of chromatography. They are intended to serve as a foundational guide for researchers exploring novel applications of this compound in TLC.
Introduction
This compound is a long-chain aromatic sulfonate ester. Its chemical structure, featuring a long C18 alkyl chain and a substituted aromatic ring, suggests potential utility in specialized thin-layer chromatography applications. The lipophilic octadecyl chain can serve as a nonpolar stationary phase, while the chlorobenzenesulfonate group may offer unique selectivity or act as an ion-pairing agent. This document outlines hypothetical applications of this compound in TLC for the separation of lipophilic molecules and as an ion-pair reagent.
Chemical Structure:
-
Name: this compound
-
Synonyms: Octadecyl p-chlorobenzenesulfonate[1]
-
CAS Number: 34184-41-3[1]
-
Molecular Formula: C₂₄H₄₁ClO₃S[1]
-
Molecular Weight: 445.10 g/mol [1]
Hypothetical Application I: As a Stationary Phase in Reversed-Phase TLC
The long octadecyl chain of the molecule makes it a candidate for creating a C18-like reversed-phase stationary phase. This would be particularly useful for the separation of nonpolar and moderately polar compounds.
Principle
In reversed-phase TLC, the stationary phase is nonpolar, and the mobile phase is polar.[2][3] Nonpolar compounds will have a stronger affinity for the stationary phase and will move slower up the plate (lower Rf value), while polar compounds will be more soluble in the mobile phase and travel further (higher Rf value).[4]
Preparation of Custom TLC Plates
Since pre-coated plates with this compound are not commercially available, they would need to be prepared in the laboratory.
Protocol 2.2.1: Preparation of this compound Coated TLC Plates
-
Slurry Preparation:
-
Thoroughly mix 30g of silica gel G with a solution of 1-2g of this compound dissolved in 50-60 mL of a volatile solvent (e.g., dichloromethane or a mixture of dichloromethane and methanol). The exact ratio may require optimization.
-
Add a binder (e.g., calcium sulfate) if not already included in the silica gel.
-
-
Plate Coating:
-
Use a commercial TLC plate spreader to coat clean glass plates with the slurry to a uniform thickness (e.g., 250 µm).
-
-
Drying and Activation:
-
Allow the plates to air-dry in a fume hood to remove the bulk of the solvent.
-
Activate the plates by heating them in an oven at 80-100°C for 30-60 minutes.
-
Store the prepared plates in a desiccator until use.
-
Application: Separation of Lipophilic Dyes
Given that this compound is a precursor for styryl and lipophilic cyanine dyes, a key application would be monitoring the synthesis of these dyes or separating mixtures of them.[1]
Protocol 2.3.1: TLC Analysis of a Styryl Dye Synthesis Reaction Mixture
-
Sample Preparation:
-
Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., chloroform or ethyl acetate).
-
-
Spotting:
-
Using a capillary tube, spot the sample onto the origin line of the prepared TLC plate. Also, spot the starting materials as references.
-
-
Development:
-
Place the plate in a developing chamber containing a suitable mobile phase. For a reversed-phase separation of lipophilic dyes, a polar mobile phase would be used.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate from the chamber and mark the solvent front.
-
Visualize the separated spots. Many styryl dyes are colored and can be seen under visible light. For colorless or weakly colored spots, UV light (254 nm or 366 nm) can be used.
-
Data Presentation: Hypothetical Rf Values
The following table presents hypothetical Rf values for a styryl dye synthesis, demonstrating the expected separation on a custom this compound plate compared to a standard C18 plate.
| Compound | Mobile Phase (Methanol:Water 80:20) Rf on Custom Plate (Hypothetical) | Mobile Phase (Methanol:Water 80:20) Rf on C18 Plate (Expected) |
| Starting Material 1 (Aldehyde) | 0.65 | 0.68 |
| Starting Material 2 (Quaternary Salt) | 0.80 | 0.82 |
| Styryl Dye Product | 0.45 | 0.50 |
Workflow for Custom Reversed-Phase TLC Plate Application
Caption: Workflow for preparing and using custom TLC plates.
Hypothetical Application II: As an Ion-Pair Reagent in the Mobile Phase
The sulfonate group in this compound can act as an ion-pairing agent for the separation of cationic (basic) compounds on a reversed-phase plate.
Principle
Ion-pair chromatography is used to separate charged analytes on reversed-phase stationary phases.[5] An ion-pairing reagent with a charge opposite to the analyte is added to the mobile phase. The reagent forms a neutral ion pair with the analyte, which can then be retained and separated by the nonpolar stationary phase. The long octadecyl chain of the reagent will also adsorb to the stationary phase, creating a dynamic coating that can participate in ion exchange.
Application: Separation of Basic Pharmaceutical Compounds
This technique could be applied to the separation of a mixture of basic drug molecules.
Protocol 3.2.1: Ion-Pair TLC of Basic Analytes
-
Stationary Phase:
-
Use a standard commercially available C18 or C8 reversed-phase TLC plate.
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a buffer (e.g., phosphate or acetate buffer, pH 3-5) and an organic modifier (e.g., methanol or acetonitrile).
-
Dissolve this compound in the mobile phase to a final concentration of 5-20 mM. The optimal concentration will require experimentation.
-
-
Sample Preparation and Spotting:
-
Dissolve the mixture of basic analytes in the mobile phase.
-
Spot the sample onto the C18 TLC plate.
-
-
Development and Visualization:
-
Develop the plate in the prepared ion-pair mobile phase.
-
Visualize the spots using UV light or by spraying with a suitable visualization reagent (e.g., Dragendorff's reagent for alkaloids).
-
Data Presentation: Hypothetical Rf Values
The table below shows hypothetical Rf values for the separation of two basic drugs with and without the ion-pairing reagent.
| Compound | Mobile Phase (Methanol:Buffer 60:40) Rf on C18 Plate | Mobile Phase with Ion-Pair Reagent Rf on C18 Plate (Hypothetical) |
| Basic Drug A (pKa 8.5) | 0.85 | 0.55 |
| Basic Drug B (pKa 9.2) | 0.88 | 0.40 |
Signaling Pathway for Ion-Pair Chromatography
Caption: Conceptual diagram of ion-pair chromatography.
Summary and Future Directions
While direct experimental data is lacking, the chemical structure of this compound presents intriguing possibilities for its use in specialized TLC applications. As a component of a custom reversed-phase stationary phase, it could offer unique selectivity for lipophilic compounds. As an ion-pairing reagent, it could enable the separation of basic molecules on standard reversed-phase plates. Further research is required to validate these hypothetical applications and to determine the optimal conditions for its use. Experimental validation should focus on comparing its performance against standard C18 materials and other long-chain sulfonate ion-pairing reagents.
References
- 1. Cationic styryl dyes for DNA labelling and selectivity toward cancer cells and Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. silicycle.com [silicycle.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : Shimadzu Scientific Instruments [ssi.shimadzu.com]
Troubleshooting & Optimization
Common side reactions with Octadecyl 4-chlorobenzenesulfonate and how to avoid them.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Octadecyl 4-chlorobenzenesulfonate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chemical compound with the CAS number 34184-41-3. It is primarily used as a building block in the synthesis of other organic molecules, particularly styryl dyes and lipophilic carbocyanines, which can be used as fluorescent probes in biological research.
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store this compound in a refrigerator at 2-8°C. The container should be tightly closed and stored in a dry, well-ventilated place to prevent hydrolysis.
Q3: What are the main starting materials for the synthesis of this compound?
A3: The synthesis typically involves the reaction of 1-octadecanol with 4-chlorobenzenesulfonyl chloride in the presence of a base, such as pyridine.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis and handling of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product | 1. Incomplete reaction. 2. Presence of water in the reaction mixture leading to hydrolysis of 4-chlorobenzenesulfonyl chloride. 3. Impure starting materials. | 1. Ensure stoichiometric amounts of reactants and adequate reaction time. Monitor the reaction progress using TLC. 2. Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use high-purity 1-octadecanol and 4-chlorobenzenesulfonyl chloride. |
| Product is an oil or fails to crystallize | 1. Presence of unreacted 1-octadecanol. 2. Presence of side products such as 4-chlorobenzenesulfonic acid or bis(4-chlorophenyl) sulfone. | 1. Purify the crude product using column chromatography on silica gel. 2. Wash the crude product with a dilute aqueous base (e.g., 5% NaOH) to remove acidic impurities, followed by recrystallization from a suitable solvent like ethanol or hexane. |
| Product is discolored (yellowish) | Presence of impurities from the 4-chlorobenzenesulfonyl chloride starting material. | Purify the 4-chlorobenzenesulfonyl chloride before use by recrystallization or distillation. The final product can also be purified by recrystallization, potentially with the use of activated charcoal. |
| Formation of an aqueous layer during workup is acidic | Hydrolysis of unreacted 4-chlorobenzenesulfonyl chloride to 4-chlorobenzenesulfonic acid and HCl.[1][2] | This is expected. Neutralize the aqueous layer with a suitable base before disposal. The organic layer containing the product should be washed thoroughly with water and brine to remove any remaining acid. |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound.
Materials:
-
1-octadecanol
-
4-chlorobenzenesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
5% Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
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Ethyl acetate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 1-octadecanol (1 equivalent) in anhydrous dichloromethane.
-
Add anhydrous pyridine (1.2 equivalents) to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of 4-chlorobenzenesulfonyl chloride (1.1 equivalents) in anhydrous dichloromethane to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting alcohol.
-
Quench the reaction by adding 5% HCl solution and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with 5% HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Desired reaction pathway versus a common side reaction, the hydrolysis of the sulfonyl chloride.
References
Troubleshooting low solubility of Octadecyl 4-chlorobenzenesulfonate in reaction media.
Welcome to the technical support center for Octadecyl 4-chlorobenzenesulfonate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the low solubility of this compound in reaction media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility often low?
A: this compound (CAS: 34184-41-3, Molecular Formula: C₂₄H₄₁ClO₃S) is an organic compound characterized by two main structural features: a long, non-polar 18-carbon alkyl chain (octadecyl) and a more polar 4-chlorobenzenesulfonate headgroup.[1][2] The molecule's overall physicochemical properties are dominated by the long, lipophilic ("fat-loving") alkyl tail, which makes it poorly soluble in polar solvents like water but more soluble in non-polar, lipophilic environments.[3] The principle of "like dissolves like" is central to understanding its behavior.[3][4]
Q2: What are the recommended starting solvents for dissolving this compound?
A: Based on its predominantly non-polar structure, the best starting solvents are non-polar organic solvents.[5][6] Consider the following options:
-
Hydrocarbons: Hexane, heptane, toluene, or cyclohexane.
-
Chlorinated Solvents: Dichloromethane (DCM) or chloroform.
These solvents interact favorably with the long octadecyl chain, facilitating dissolution.
Q3: The compound remains insoluble even in non-polar solvents at room temperature. What are the next steps?
A: If room temperature dissolution is unsuccessful, you can employ physical methods to increase the rate and extent of solubility:
-
Heating: Gently warm the mixture while stirring. Increased thermal energy can help overcome the intermolecular forces in the solid state. Be cautious and ensure the temperature does not exceed the boiling point of the solvent or the decomposition temperature of the reactant.
-
Sonication: Use an ultrasonic bath to provide high-frequency energy, which can break apart solid agglomerates and enhance solvent-solute interaction.
-
Vigorous Stirring: Ensure the mixture is well-agitated to maximize the surface area of the solute exposed to the solvent.
Q4: Can I use a co-solvent strategy to improve solubility in a moderately polar reaction medium?
A: Yes, a co-solvent approach is a common and effective technique.[7][8] This is particularly useful if your reaction medium is not entirely non-polar.
-
Dissolve the this compound in a minimal amount of a good, non-polar solvent in which it is highly soluble (e.g., dichloromethane or toluene).
-
In a separate vessel, prepare your main reaction media.
-
Slowly add the concentrated solution of your compound to the reaction media with vigorous stirring. This gradual addition can help prevent the compound from precipitating out of the less ideal solvent system.
Q5: My compound precipitates from the solution when the temperature is lowered or when another reactant is added. How can this be avoided?
A: Precipitation upon changing conditions is a common issue with poorly soluble compounds.
-
Maintain Temperature: If the compound was dissolved with heating, maintain a constant, elevated temperature throughout your experiment.
-
Gradual Addition: When adding another reactant (especially if it is more polar), add it dropwise to the solution of this compound rather than the other way around. This maintains a relatively constant solvent environment.
-
Increase Solvent Volume: Working in a more dilute solution can sometimes keep the compound from exceeding its solubility limit as the reaction progresses.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues.
Problem: The compound, this compound, will not visually dissolve in the selected reaction solvent.
Data Presentation
Table 1: Estimated Solubility Profile
| Solvent | Solvent Type | Estimated Solubility | Notes & Recommendations |
| Water | Polar Protic | Insoluble | Avoid for dissolution. |
| Methanol / Ethanol | Polar Protic | Very Low / Insoluble | Not recommended as primary solvents. |
| Acetonitrile | Polar Aprotic | Very Low | Unlikely to be an effective solvent. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Low to Medium | Can potentially dissolve the compound, but the long alkyl chain limits solubility. May be useful as a co-solvent in small amounts.[9] |
| Dichloromethane (DCM) | Non-Polar | High | Excellent starting choice. Good for creating concentrated stock solutions. |
| Toluene | Non-Polar | High | Excellent choice, especially for higher temperature reactions. |
| Hexane / Heptane | Non-Polar | Medium to High | Good non-polar choice, may require heating to achieve higher concentrations. |
| Diethyl Ether | Non-Polar | Medium | A potential solvent, but its low boiling point limits its use with heating. |
| Tetrahydrofuran (THF) | Polar Aprotic (borderline) | Low to Medium | May work, especially with heating, but non-polar solvents are a better first choice. |
Experimental Protocols
Protocol 1: Standard Solubilization Method
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Preparation: Weigh the desired amount of this compound into a clean, dry reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add the selected non-polar solvent (e.g., Toluene or DCM) in a volume calculated to achieve the target concentration.
-
Agitation: Begin vigorous stirring at room temperature. Allow at least 10-15 minutes to see if dissolution occurs without intervention.
-
Heating (if necessary): If the solid remains, begin to gently heat the mixture using a water or oil bath. Increase the temperature in increments of 5-10 °C. Do not exceed the solvent's boiling point.
-
Sonication (if necessary): If heating is not desired or is ineffective, place the sealed vessel in an ultrasonic bath for 15-30 minute intervals until the solid dissolves.
-
Observation: Once the solution is clear, it is ready for use. If it was heated, ensure the temperature is maintained for subsequent reaction steps to prevent precipitation.
Protocol 2: Co-Solvent Solubilization Method
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Stock Solution: In a small vial, dissolve the required mass of this compound in a minimal volume of a highly effective solvent like Dichloromethane (DCM). Ensure it is fully dissolved.
-
Reaction Mixture: In the main reaction vessel, prepare the bulk reaction solvent/media.
-
Vigorous Stirring: Begin stirring the main reaction mixture vigorously.
-
Slow Addition: Using a syringe or dropping funnel, add the concentrated stock solution from step 1 to the main reaction vessel drop by drop over several minutes.
-
Monitor for Precipitation: Observe the solution closely. If cloudiness or precipitation occurs, stop the addition and try increasing the stirring rate or gently warming the main reaction vessel.
-
Completion: Once the addition is complete and the solution remains clear, proceed with the reaction.
Representative Signaling Pathway
While this compound is primarily described as a synthetic building block, its high lipophilicity is a characteristic shared by many signaling molecules, such as steroid hormones, that can traverse the cell membrane to act on intracellular targets.[10][11] The following diagram illustrates this general mechanism.
References
- 1. Conceptual Evolution of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Khan Academy [khanacademy.org]
- 3. Lipophilicity - Wikipedia [en.wikipedia.org]
- 4. Khan Academy [khanacademy.org]
- 5. quora.com [quora.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. EP1428526A1 - Formulation for fast dissolution of lipophilic compounds - Google Patents [patents.google.com]
- 8. JP2006511549A - Formulation for fast dissolution of lipophilic compounds - Google Patents [patents.google.com]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. mcb.berkeley.edu [mcb.berkeley.edu]
- 11. Signaling Molecules and Their Receptors - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
Optimizing temperature and reaction time for Octadecyl 4-chlorobenzenesulfonate synthesis.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of Octadecyl 4-chlorobenzenesulfonate. The information is tailored for researchers, scientists, and professionals in drug development.
Experimental Protocol: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via the sulfonylation of 1-octadecanol.
Materials:
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1-octadecanol
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4-chlorobenzenesulfonyl chloride
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Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), 1 M solution
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Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Hexane
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Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1-octadecanol (1 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Cool the solution to 0 °C in an ice bath and add anhydrous pyridine (1.5 equivalents).[1][2] Pyridine acts as a base to neutralize the HCl generated during the reaction and can also serve as a catalyst.[2]
-
Addition of Sulfonylating Agent: Slowly add a solution of 4-chlorobenzenesulfonyl chloride (1.2 equivalents) in anhydrous dichloromethane to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Data on Reaction Condition Optimization
| Temperature (°C) | Reaction Time (hours) | Observations |
| 80 | 1 - 4 | Reaction proceeds, but may be slower, leading to lower conversion. |
| 90 | 1 - 4 | Increased reaction rate compared to 80 °C. |
| 100 | 4 | The best experimental results in the cited study were obtained at this temperature and time, suggesting that higher temperatures and longer reaction times may favor the completion of the reaction.[3][4] Another study using microwave-assisted heating also found optimal conditions at 100°C.[5] |
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound.
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | 1. Inactive reagents: 4-chlorobenzenesulfonyl chloride is sensitive to moisture and can hydrolyze over time.[6] | 1. Use fresh or properly stored 4-chlorobenzenesulfonyl chloride. Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Insufficient reaction time or temperature. | 2. Monitor the reaction by TLC. If the starting material is still present after the initial reaction time, consider extending the reaction time or gradually increasing the temperature. | |
| Formation of a white precipitate (Pyridine hydrochloride) | This is expected. | This is the salt formed from the reaction of pyridine with the HCl byproduct. It indicates the reaction is proceeding. It will be removed during the aqueous workup. |
| Presence of a significant amount of unreacted 1-octadecanol | 1. Incomplete reaction. | 1. Increase the reaction time or temperature. Ensure a slight excess of 4-chlorobenzenesulfonyl chloride is used. |
| 2. Insufficient base. | 2. Ensure at least a stoichiometric amount of pyridine is used to neutralize the generated HCl. | |
| Formation of side products | 1. Hydrolysis of 4-chlorobenzenesulfonyl chloride: This can occur if there is moisture in the reaction. | 1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
| 2. Formation of octadecyl chloride: This can occur if the reaction is heated for an extended period in the presence of pyridine hydrochloride. | 2. Avoid prolonged heating. Once the reaction is complete, proceed with the workup promptly. | |
| Difficulty in purifying the product | 1. Co-elution with impurities. | 1. Optimize the solvent system for column chromatography. A shallower gradient of ethyl acetate in hexane may improve separation. |
| 2. Product is an oil or low-melting solid. | 2. If the product does not crystallize, purification by column chromatography is the recommended method. |
Frequently Asked Questions (FAQs)
Q1: Why is pyridine used in this reaction?
A1: Pyridine serves two primary roles in the sulfonylation of alcohols. First, it acts as a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between the alcohol and the sulfonyl chloride.[1][2] This prevents the acid from causing potential side reactions. Second, pyridine can act as a nucleophilic catalyst, activating the sulfonyl chloride to make it more reactive towards the alcohol.[2]
Q2: Can I use a different base instead of pyridine?
A2: Yes, other tertiary amines such as triethylamine (Et₃N) can often be used as a substitute for pyridine.[7] However, the choice of base can sometimes influence the reaction rate and the formation of side products.
Q3: What is the importance of using anhydrous conditions?
A3: 4-chlorobenzenesulfonyl chloride is highly reactive towards water.[6] If moisture is present in the reaction, the sulfonyl chloride will hydrolyze to form 4-chlorobenzenesulfonic acid, which will not react with the alcohol to form the desired ester. This will result in a lower yield of the product. Therefore, it is crucial to use anhydrous solvents and reagents and to protect the reaction from atmospheric moisture.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC). A small aliquot of the reaction mixture can be spotted on a TLC plate alongside the starting materials (1-octadecanol and 4-chlorobenzenesulfonyl chloride). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the progression of the reaction.
Q5: What are the main safety precautions to consider for this reaction?
A5: 4-chlorobenzenesulfonyl chloride is a corrosive and moisture-sensitive solid that can cause severe skin burns and eye damage.[6] Pyridine is a flammable liquid with a strong, unpleasant odor and is harmful if inhaled or absorbed through the skin. Dichloromethane is a volatile solvent and a suspected carcinogen. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. echemi.com [echemi.com]
- 3. Effect of Sulfonation Temperature and Time on the Preparation of Methyl Ester Sulfonate Surfactant From Crude Palm Oil (CPO) Based Methyl Ester | Atlantis Press [atlantis-press.com]
- 4. researchgate.net [researchgate.net]
- 5. The Effect of Reaction Time and Temperature on the Synthesis of Methyl Ester Sulfonate Surfactant from Palm Oil as a Feedstock using Microwave-Assisted Heating | Semantic Scholar [semanticscholar.org]
- 6. fishersci.com [fishersci.com]
- 7. JP2000219669A - Sulfonylation of alcohol - Google Patents [patents.google.com]
Preventing hydrolysis of Octadecyl 4-chlorobenzenesulfonate during experiments.
Welcome to the technical support center for Octadecyl 4-chlorobenzenesulfonate. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help prevent its hydrolysis during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is hydrolysis a concern?
This compound is a chemical compound used as a building block in the synthesis of other molecules, such as styryl dyes and lipophilic carbanocyanines.[1][2][3] It is a sulfonate ester, a class of compounds known to be susceptible to hydrolysis, which is the cleavage of the molecule by reaction with water. This degradation can lead to the formation of 4-chlorobenzenesulfonic acid and octadecanol, reducing the yield of your desired product and introducing impurities into your reaction mixture.
Q2: What are the primary factors that influence the rate of hydrolysis of this compound?
The stability of sulfonate esters like this compound is significantly influenced by several factors:
-
pH: Hydrolysis can be catalyzed by both acidic and basic conditions.[4]
-
Temperature: Higher temperatures generally accelerate the rate of hydrolysis.[5]
-
Moisture: The presence of water is a prerequisite for hydrolysis.[4][6]
-
Solvent System: The choice of solvent can impact stability.[5]
Q3: How can I minimize the hydrolysis of this compound during my experiments?
To prevent hydrolysis, it is crucial to control the experimental conditions. Key strategies include:
-
Maintaining Anhydrous (Dry) Conditions: Use dry solvents and glassware, and consider running reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[4][7]
-
Controlling pH: Whenever possible, maintain a neutral pH. If the reaction requires acidic or basic conditions, consider the stability of the sulfonate ester at the chosen pH and temperature.[4]
-
Optimizing Temperature: Conduct experiments at the lowest practical temperature to slow down the rate of hydrolysis.[6][8]
-
Careful Selection of Reagents: Avoid strong nucleophiles that can cleave the sulfonate ester. If a base is required, using a non-nucleophilic, sterically hindered base can be advantageous.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and presence of octadecanol impurity. | Hydrolysis of this compound. | - Ensure all solvents and reagents are anhydrous. - Dry glassware thoroughly before use. - Run the reaction under an inert atmosphere. - Lower the reaction temperature. - If possible, adjust the pH to be as close to neutral as possible. |
| Inconsistent reaction outcomes. | Variable amounts of water in reagents or solvents leading to differing extents of hydrolysis. | - Use freshly opened, high-purity, anhydrous solvents for each experiment. - Standardize the procedure for drying reagents and glassware. |
| Formation of 4-chlorobenzenesulfonic acid as a byproduct. | Hydrolysis of the starting material. | - Purify the starting material if it has been stored for a long time or under non-ideal conditions. - Implement the control measures mentioned above to prevent in-situ hydrolysis. |
Experimental Protocols
Protocol 1: General Anhydrous Reaction Setup for a Nucleophilic Substitution Reaction
This protocol provides a general workflow for a reaction involving this compound where preventing hydrolysis is critical.
Methodology:
-
Glassware Preparation: All glassware should be thoroughly dried in an oven at >100°C for several hours or flame-dried under vacuum and allowed to cool under a stream of inert gas.
-
Inert Atmosphere: The reaction vessel should be assembled while hot and purged with an inert gas (e.g., nitrogen or argon) to displace air and moisture. Maintain a positive pressure of the inert gas throughout the experiment.
-
Solvent Addition: Add the required volume of a high-purity, anhydrous solvent via a syringe or cannula.
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Reagent Addition: Add the this compound and any other non-nucleophilic reagents to the reaction vessel.
-
Temperature Control: If the reaction is exothermic or requires sub-ambient temperatures, cool the reaction mixture to the desired temperature using an appropriate cooling bath.
-
Nucleophile Addition: If the reaction involves a nucleophile, add it slowly to the reaction mixture to control the reaction rate and temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reaction Quenching: Once the reaction is complete, quench it, preferably with a non-aqueous solution if the product is also water-sensitive.
-
Aqueous Workup: If an aqueous workup is necessary, perform it as quickly as possible to minimize the contact time of the product and any unreacted starting material with water.
Protocol 2: Logical Flow for Troubleshooting Low Reaction Yield
This diagram outlines the decision-making process when troubleshooting a reaction where hydrolysis of this compound is suspected.
Stability Data Summary
| Condition | Effect on Hydrolysis Rate | Recommendation |
| Increasing Temperature | Increases | Operate at the lowest effective temperature. |
| Presence of Water | Increases | Use anhydrous conditions. |
| Acidic pH (low pH) | Increases | Buffer the reaction to neutral pH if possible. |
| Basic pH (high pH) | Increases | Use non-nucleophilic bases and avoid excess base. |
| Aprotic Solvents (e.g., THF, DCM) | Generally lower rate than in protic solvents | Favorable for minimizing hydrolysis. |
| Protic Solvents (e.g., water, alcohols) | Can increase the rate of hydrolysis/solvolysis | Avoid if possible, or use with caution. |
References
Dealing with impurities in commercial Octadecyl 4-chlorobenzenesulfonate.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with commercial Octadecyl 4-chlorobenzenesulfonate. The information provided addresses common issues related to impurities that may be encountered during experimental work.
Troubleshooting Guides
Commercial this compound may contain impurities stemming from its synthesis, which typically involves the reaction of octadecanol and 4-chlorobenzenesulfonyl chloride. These impurities can interfere with downstream applications, such as the synthesis of styryl and lipophilic cyanine dyes.
Common Impurities and Their Origin:
-
Unreacted Starting Materials:
-
Octadecanol: Due to incomplete reaction. Commercial octadecanol itself may contain other long-chain alcohols (e.g., hexadecanol, tetradecanol) and stearic acid.
-
4-Chlorobenzenesulfonyl chloride: A highly reactive reagent that can persist if not fully consumed.
-
-
Side Products:
-
4-Chlorobenzenesulfonic acid: Formed from the hydrolysis of 4-chlorobenzenesulfonyl chloride. Technical grade 4-chlorobenzenesulfonic acid can also contain sulfuric acid.
-
Isomers of 4-chlorobenzenesulfonic acid (e.g., 2- and 3-chlorobenzenesulfonic acid): These can arise as impurities in the 4-chlorobenzenesulfonyl chloride starting material.
-
Dioctadecyl ether: A potential side product from the self-condensation of octadecanol under acidic conditions.
-
Troubleshooting Matrix:
| Problem Encountered | Potential Cause (Impurity) | Recommended Solution |
| Reduced yield in dye synthesis | Unreacted octadecanol can compete with the desired reaction pathway, leading to lower conversion of the starting materials to the final dye product. | Purify the this compound via recrystallization or column chromatography to remove unreacted octadecanol. |
| Unexpected side products in subsequent reactions | Residual 4-chlorobenzenesulfonyl chloride is highly reactive and can lead to the formation of unintended sulfonated byproducts. | Quench the reaction mixture with a mild base to neutralize any remaining 4-chlorobenzenesulfonyl chloride before proceeding with purification. |
| Altered fluorescence properties of synthesized dyes (e.g., shifted emission spectra) | Acidic impurities like 4-chlorobenzenesulfonic acid and its isomers can alter the pH of the reaction medium, which can directly impact the electronic structure and thus the fluorescence properties of pH-sensitive dyes. | Neutralize acidic impurities by washing the product with a dilute bicarbonate solution during workup. For highly sensitive applications, purification by column chromatography is recommended. |
| Difficulty in purification of the final dye product | The presence of structurally similar impurities, such as isomers of the desired product or long-chain alcohol contaminants, can co-elute or co-crystallize with the target dye, making separation challenging. | Employ high-resolution purification techniques like preparative HPLC or use a multi-solvent system for recrystallization to enhance separation. |
| Inconsistent reaction kinetics or product formation | A mixture of isomeric chlorobenzenesulfonate impurities can lead to the formation of multiple, difficult-to-separate dye isomers, resulting in inconsistent product profiles. | Analyze the starting material using HPLC to identify and quantify isomeric impurities. If necessary, purify the starting material before use. |
Experimental Protocols
Purification of Commercial this compound by Recrystallization
Objective: To remove common impurities such as unreacted octadecanol and 4-chlorobenzenesulfonic acid.
Materials:
-
Commercial this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Heptane or Hexane
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: A solvent pair system is often effective for recrystallizing long-chain esters. Ethanol and water, or a hydrocarbon solvent like heptane or hexane with a more polar co-solvent, are good starting points.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. The goal is to create a saturated solution at the boiling point of the solvent.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration to remove them.
-
Crystallization: Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point). Then, add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Analysis of Purity by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and identify the presence of key impurities.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically effective.
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Solvent B: Acetonitrile with 0.1% TFA or formic acid.
-
-
Gradient Program: A linear gradient from a lower to a higher concentration of Solvent B over 20-30 minutes. For example, start with 50% B and ramp to 95% B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare standard solutions of this compound and, if available, potential impurities (octadecanol, 4-chlorobenzenesulfonic acid) in acetonitrile or a similar solvent.
-
Sample Preparation: Dissolve a known concentration of the commercial this compound in the same solvent as the standards.
-
Analysis: Inject the standards and the sample onto the HPLC system.
-
Data Interpretation: Compare the retention times of the peaks in the sample chromatogram to those of the standards to identify impurities. The peak area can be used to quantify the purity of the main component and the relative amounts of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound and why are they a concern?
A1: The most common impurities are unreacted starting materials (octadecanol and 4-chlorobenzenesulfonyl chloride) and side products from the synthesis (4-chlorobenzenesulfonic acid and its isomers). These are a concern because they can lead to lower yields, the formation of unintended byproducts, altered product properties (like fluorescence), and difficulties in purification in downstream applications such as dye synthesis.
Q2: How can I tell if my commercial this compound is impure?
A2: A broad melting point range can be an indicator of impurity. For a more definitive assessment, analytical techniques like HPLC or TLC (Thin Layer Chromatography) can be used to separate and identify different components in the commercial product.
Q3: What is the acceptable purity level of this compound for the synthesis of styryl and cyanine dyes?
A3: The acceptable purity level is highly dependent on the specific requirements of your synthesis and the desired properties of the final dye. For applications requiring high spectral purity and consistent performance, a purity of >98% is often recommended. For less sensitive applications, a lower purity may be acceptable. It is always best to perform a small-scale test reaction to determine the impact of the starting material's purity on your specific outcome.
Q4: Can I use commercial this compound without purification?
A4: For some applications, particularly initial exploratory work, using the commercial product as-is may be sufficient. However, for syntheses that are sensitive to stoichiometry, pH, or the presence of reactive impurities, purification is highly recommended to ensure reproducibility and high-quality results.
Q5: How should I store this compound to prevent degradation?
A5: this compound should be stored in a tightly sealed container in a cool, dry place, away from moisture. Hydrolysis of the sulfonate ester is a potential degradation pathway, so minimizing exposure to water is important.
Visualizations
Caption: Troubleshooting workflow for addressing issues arising from impurities in commercial this compound.
Caption: A general workflow for the purification and subsequent purity analysis of commercial this compound.
Stability issues of sulfonate esters under acidic or basic conditions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of sulfonate esters under acidic and basic conditions. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of sulfonate esters under acidic conditions?
Most sulfonate esters are stable to moderately acidic conditions.[1][2][3] However, their stability is influenced by the structure of the alcohol group and the reaction conditions. For instance, isopropyl (iPr) sulfonates are known to be unstable under acidic conditions, even with milder acids like trifluoroacetic acid (TFA), due to the formation of a stabilized secondary carbocation.[1][2][3] In contrast, more sterically hindered esters like isobutyl (iBu) and neopentyl (Neo) sulfonates exhibit greater stability to acidic conditions.[1][3]
Q2: Can sulfonate esters be cleaved under strongly acidic conditions?
Yes, hot and strong acidic conditions will cleave most sulfonate esters.[1][2][3] For example, even the highly hindered neopentyl (Neo) sulfonate esters have been reported to be labile to overnight reflux in 6M HCl or refluxing in 48% HBr for two hours.[1][2][3]
Q3: How do basic conditions affect the stability of sulfonate esters?
The stability of sulfonate esters under basic conditions is highly dependent on their structure. Simple alkyl sulfonates can be potent electrophiles and are susceptible to nucleophilic attack.[1][3][4] Esters with electron-withdrawing groups, such as trichloroethyl (TCE) and hexafluoroisopropyl (HFIP) sulfonates, are particularly reactive and poorly stable under basic conditions.[1] In contrast, sterically hindered esters like neopentyl (Neo) sulfonates are highly resistant to nucleophilic displacement and are stable even under non-aqueous NaOH conditions.[1]
Q4: What is the mechanism of sulfonate ester hydrolysis under alkaline conditions?
The alkaline hydrolysis of sulfonate esters has been a subject of debate, with evidence supporting both stepwise (addition-elimination) and concerted (SN2-like) mechanisms.[5][6][7] The prevailing mechanism can depend on the leaving group. For poorer leaving groups, a stepwise mechanism involving a pentavalent intermediate may be favored, while for good leaving groups, a concerted mechanism is more likely.[5][6][8]
Q5: Are there sulfonate esters that are stable to both acidic and basic conditions?
Finding a sulfonate ester that is universally stable to all acidic and basic conditions is challenging. However, some, like the neopentyl (Neo) esters, show high resistance to nucleophiles and moderate stability to acid, making them robust protecting groups in many synthetic routes.[1][3] The choice of the sulfonate ester should be guided by the specific reaction conditions of the subsequent synthetic steps.
Troubleshooting Guides
Problem 1: My sulfonate ester is unexpectedly cleaving during an acidic workup.
-
Possible Cause: The sulfonate ester you are using may be inherently acid-labile. Isopropyl (iPr) and other secondary sulfonates are particularly susceptible to cleavage under acidic conditions.[1][2][3]
-
Solution:
-
Assess the Acidity: Quantify the pH of your workup solution. If possible, use a milder acidic condition (e.g., saturated ammonium chloride solution instead of dilute HCl).
-
Lower the Temperature: Perform the acidic workup at a lower temperature (e.g., 0 °C or below) to minimize the rate of hydrolysis.
-
Change the Protecting Group: For future experiments, consider using a more acid-stable sulfonate ester, such as an isobutyl (iBu) or neopentyl (Neo) ester.[1][3]
-
Problem 2: My sulfonate ester is decomposing upon exposure to a base.
-
Possible Cause: The sulfonate ester may be susceptible to nucleophilic attack by the base. This is common for unhindered primary sulfonates and those with electron-withdrawing groups.[1][4]
-
Solution:
-
Use a Non-Nucleophilic Base: If the purpose of the base is simply to neutralize acid, consider using a sterically hindered, non-nucleophilic base like 2,6-lutidine or proton sponge.
-
Choose a More Robust Ester: In subsequent experiments, employ a more sterically hindered sulfonate ester like a neopentyl (Neo) derivative, which is highly resistant to nucleophilic attack.[1][3]
-
Control Reaction Conditions: If a nucleophilic base is required for a subsequent reaction, add it at a low temperature and monitor the reaction closely to minimize the decomposition of the sulfonate ester.
-
Problem 3: I am trying to deprotect my sulfonate ester with strong acid, but the reaction is sluggish or incomplete.
-
Possible Cause: The sulfonate ester is highly hindered, or the reaction conditions are not harsh enough. Neopentyl (Neo) esters are known to be difficult to remove.[1][3]
-
Solution:
-
Increase Temperature and/or Concentration: Use a higher concentration of a strong acid (e.g., 6M HCl) and increase the reaction temperature to reflux.[1][2][3]
-
Use a Different Strong Acid: Consider using a different strong acid like 48% HBr with reflux.[1][2]
-
Alternative Deprotection Methods: For very robust sulfonates, cleavage with Lewis acids like BBr3 or BCl3 at low temperatures can be an effective alternative.[1]
-
Data Summary
Table 1: Stability of Various Sulfonate Esters Under Different Conditions
| Sulfonate Ester Protecting Group | Acidic Conditions (TFA, rt, 16h) | Basic Conditions (NaOH, DCM/MeOH, rt) | Strong Acid (48% HBr, reflux, 2h) |
| Isopropyl (iPr) | Labile[1][2][3] | - | Cleaved[1][2] |
| n-Butyl (nBu) | Stable | - | Cleaved[1][2] |
| Isobutyl (iBu) | Stable[1][3] | - | Cleaved[1][2] |
| Neopentyl (Neo) | Stable | Stable[1] | Cleaved[1][2][3] |
| Trichloroethyl (TCE) | Stable | Labile[1] | - |
| Hexafluoroisopropyl (HFIP) | Stable | Labile[1] | - |
| Phenyl (Ph) | Stable | Labile (overnight)[1] | - |
| Trifluoroethanol (TFE) | Stable | Labile (overnight)[1] | - |
| α-(Trifluoromethyl)benzyl (TFMB) | Stable | Labile (overnight)[1] | Cleaved[1][2] |
Note: "-" indicates data not specified in the provided search results.
Experimental Protocols
Protocol 1: General Procedure for Assessing Sulfonate Ester Stability to Acidic Conditions
-
Sample Preparation: Dissolve the sulfonate ester (1.0 eq) in a suitable organic solvent (e.g., dichloromethane, DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA) to the solution. A typical condition to test for lability is room temperature for 16 hours.[1][2][3]
-
Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Workup: Quench the reaction by carefully adding a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the residue to determine the extent of cleavage.
Protocol 2: General Procedure for Assessing Sulfonate Ester Stability to Basic Conditions
-
Sample Preparation: Dissolve the sulfonate ester (1.0 eq) in a mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 9:1 v/v).[1]
-
Base Addition: Add a solution of sodium hydroxide (NaOH) in the same solvent system.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC, LC-MS, or NMR.
-
Workup: Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Extraction: Extract the aqueous layer with an organic solvent.
-
Analysis: Dry, filter, and concentrate the combined organic extracts. Analyze the resulting material to quantify the stability of the sulfonate ester.
Visualizations
Caption: Mechanisms of Sulfonate Ester Hydrolysis.
Caption: Troubleshooting Sulfonate Ester Instability.
References
- 1. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
How to monitor the progress of a reaction involving Octadecyl 4-chlorobenzenesulfonate.
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions (FAQs) for monitoring chemical reactions that involve Octadecyl 4-chlorobenzenesulfonate as either a reactant or a product.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is monitoring its reactions important? A1: this compound is a sulfonate ester.[1][2] This class of molecules is significant in organic synthesis because the sulfonate group is an excellent leaving group, making the compound a good substrate for nucleophilic substitution (Sₙ2) and elimination reactions.[3] Monitoring these reactions is crucial to determine the rate of conversion, identify the disappearance of starting materials, confirm the formation of the desired product, and detect any potential side reactions or impurities.
Q2: Which analytical techniques are best suited for monitoring reactions with this compound? A2: The most common and effective techniques are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice depends on the specific reaction, available equipment, and whether qualitative or quantitative data is required.
Q3: How can I use Thin-Layer Chromatography (TLC) for quick reaction analysis? A3: TLC is a fast and simple method for qualitative reaction monitoring.[4] By spotting the starting material, the reaction mixture, and a "co-spot" (both starting material and reaction mixture in the same lane) on a TLC plate, you can visually track the consumption of the reactant and the appearance of the product spot(s).[4] A completed reaction is typically indicated by the complete disappearance of the starting material spot in the reaction mixture lane.[4]
Q4: What is the best HPLC method for quantitative analysis? A4: Reverse-phase HPLC (RP-HPLC) is generally effective for analyzing sulfonate esters.[5] A C8 or C18 stationary phase column with a mobile phase gradient of acetonitrile and water is a good starting point.[5] The 4-chlorobenzenesulfonate group contains a strong UV chromophore, allowing for sensitive detection using a standard UV detector.[6]
Q5: Can I monitor the reaction using ¹H NMR spectroscopy? A5: Yes, ¹H NMR is a powerful tool for monitoring reaction progress and gaining structural information about the products.[7][8] You can track the reaction by observing the change in the chemical shift of protons near the reaction center. For instance, when this compound is consumed in a substitution reaction, the signal for the methylene protons adjacent to the sulfonate group (-CH₂-O-) will disappear and new signals corresponding to the product will appear at a different chemical shift.[7]
Troubleshooting Guides
| Issue | Potential Cause(s) | Suggested Solution(s) |
| TLC: Spots are streaking or tailing. | 1. Sample is too concentrated. 2. The mobile phase (eluent) is of inappropriate polarity. 3. The compound is interacting strongly with the silica gel. | 1. Dilute the reaction aliquot before spotting. 2. Adjust the eluent polarity. Add a small amount of a more polar solvent (e.g., methanol) to reduce tailing for polar compounds. 3. Add a small amount of acetic acid or triethylamine to the eluent to suppress ionization of acidic or basic compounds, respectively. |
| TLC: Starting material and product have very similar Rf values. | The eluent system does not provide sufficient resolution. | Experiment with different solvent systems. Try a mixture of solvents with different properties (e.g., hexane/ethyl acetate vs. dichloromethane/methanol). |
| HPLC: No peaks are observed, or peaks are very small. | 1. The sample concentration is too low. 2. The UV detector wavelength is not set correctly. 3. The compound is not eluting from the column. | 1. Prepare a more concentrated sample. 2. Set the detector to a wavelength where the chlorobenzenesulfonate group absorbs strongly (e.g., ~230-280 nm).[6] 3. Adjust the mobile phase to be stronger (e.g., increase the percentage of acetonitrile). |
| HPLC: Poor peak shape (e.g., fronting, tailing, or broad peaks). | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Column overload. | 1. Flush the column with a strong solvent or replace it if necessary. 2. Buffer the mobile phase if analytes are ionizable. 3. Dilute the sample. |
| NMR: Spectra are complex and difficult to interpret. | 1. Presence of multiple products or unreacted starting materials. 2. Sample contains paramagnetic impurities. 3. Poor shimming of the spectrometer. | 1. Compare the spectrum of the reaction mixture to the spectra of the pure starting materials.[7] Use 2D NMR techniques (e.g., COSY, HSQC) for more complex structures. 2. Purify the aliquot by passing it through a small plug of silica gel. 3. Re-shim the spectrometer before acquiring the spectrum. |
| General: Reaction is not progressing or is stalled. | 1. Reagents have degraded or are impure. 2. Incorrect reaction temperature. 3. Catalyst (if used) is inactive. 4. A base may be required and is absent or in stoichiometric excess, which can prevent the reaction.[9] | 1. Verify the purity and activity of all reagents. 2. Ensure the reaction is being conducted at the specified temperature. 3. Use a fresh batch of catalyst. 4. Check the stoichiometry of all reagents, especially any acid or base used. |
Comparison of Monitoring Techniques
| Technique | Type | Speed | Cost per Sample | Key Advantages | Key Disadvantages |
| TLC | Qualitative | Very Fast (<15 min) | Very Low | Simple, rapid, requires minimal sample.[4] | Not quantitative, lower resolution. |
| HPLC | Quantitative | Moderate (15-45 min) | Moderate | Highly sensitive, quantitative, high resolution.[10] | Requires method development, more complex instrumentation. |
| ¹H NMR | Quantitative | Fast (5-10 min) | High | Provides detailed structural information, can be quantitative with an internal standard.[8][11] | Lower sensitivity than HPLC, requires expensive equipment. |
| GC-MS | Quantitative | Moderate (20-60 min) | High | Provides mass information for peak identification, excellent for volatile compounds.[12] | Compound may require derivatization, high temperatures can cause degradation. |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
-
Plate Preparation: On a silica gel TLC plate, draw a light pencil line ~1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).
-
Sample Preparation: Prepare a dilute solution of your starting material (this compound) in a volatile solvent (e.g., ethyl acetate).
-
Spotting:
-
Using a capillary tube, apply a small spot of the starting material solution onto the "SM" lane.
-
Withdraw a small aliquot (~1-2 drops) from the reaction vessel using a glass capillary and spot it onto the "RXN" lane.[4]
-
Apply a spot of the starting material and a spot of the reaction mixture on top of each other in the "CO" lane.[4]
-
-
Development: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the pencil line. Allow the solvent to run up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). The aromatic ring in the compound will be UV active. Staining with potassium permanganate can also be used.
-
Interpretation: Compare the "RXN" lane to the "SM" lane. The disappearance of the starting material spot and the appearance of a new spot (product) indicate that the reaction is progressing. The reaction is complete when the "SM" spot is no longer visible in the "RXN" lane.
Protocol 2: Quantitative Monitoring by High-Performance Liquid Chromatography (HPLC)
-
Method Setup:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
UV Detection: 235 nm.
-
Gradient: Start with a suitable ratio (e.g., 60% B), and ramp up to 95-100% B over 15-20 minutes to elute the highly nonpolar octadecyl compounds.
-
-
Sample Preparation:
-
At each time point (e.g., t=0, 1h, 2h), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot into a large volume (e.g., 1 mL) of the initial mobile phase composition. This prevents further reaction.
-
Filter the sample through a 0.45 µm syringe filter if it contains solid particles.
-
-
Analysis: Inject a standard volume (e.g., 10 µL) of the prepared sample onto the HPLC system.
-
Data Interpretation: Record the peak areas for the starting material and the product. Calculate the percent conversion using the following formula (assuming similar response factors): % Conversion = [Area(Product) / (Area(Product) + Area(Starting Material))] x 100
Diagrams and Workflows
Caption: General experimental workflow for monitoring reaction progress.
Caption: Logic diagram for selecting an appropriate analytical method.
Caption: Generalized Sₙ2 reaction pathway involving the substrate.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. scbt.com [scbt.com]
- 3. periodicchemistry.com [periodicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Control and analysis of alkyl esters of alkyl and aryl sulfonic acids in novel active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Monitoring the linear alkylbenzene sulfonation process using high-temperature gas chromatography | Semantic Scholar [semanticscholar.org]
Challenges in the purification of products synthesized with Octadecyl 4-chlorobenzenesulfonate.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with products synthesized using Octadecyl 4-chlorobenzenesulfonate. The information is designed to address specific challenges that may arise during the purification of these nonpolar, long-chain molecules.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying products synthesized with this compound?
The primary challenges stem from the physicochemical properties of the target molecules and potential side reactions:
-
High Non-Polarity: The C18 alkyl chain imparts significant non-polar character, which can lead to poor solubility in common polar solvents and streaking or tailing during normal-phase chromatography.
-
Potential for Hydrolysis: Sulfonate esters are susceptible to hydrolysis under acidic or basic conditions, which may be present in the reaction mixture or introduced during workup and purification. This leads to the formation of 4-chlorobenzenesulfonic acid and octadecanol as impurities.[1][2][3][4][5]
-
Difficult Crystallization: The long, flexible alkyl chain can hinder the formation of a well-ordered crystal lattice, often resulting in the product "oiling out" instead of crystallizing.[6]
-
Removal of Unreacted Starting Materials: Separating the desired product from excess octadecanol and the sulfonating agent or its byproducts can be challenging due to similar polarities.
Q2: What is the general stability of sulfonate esters like those derived from this compound?
Sulfonate esters are known electrophiles and their stability can be compromised under various conditions.[1] They are generally more stable than acyl esters to acidic conditions but are sensitive to nucleophilic attack, including hydrolysis, especially under basic conditions.[1][2] Prolonged exposure to silica gel during chromatography can also sometimes lead to degradation.
Q3: Why is my product an oil instead of a solid?
Products with long alkyl chains often have low melting points and a tendency to exist as oils or waxes.[6] The presence of even minor impurities can disrupt the crystal lattice formation, preventing solidification.[6] It is also possible that the reaction did not go to completion and the product is a mixture of starting materials and the desired ester.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Product "oils out" during recrystallization | The solvent system is not optimal. The product may be too soluble even at low temperatures. Impurities are preventing crystallization. | Try a different solvent or a solvent pair. For non-polar compounds, consider systems like hexanes/ethyl acetate, hexanes/dichloromethane, or methanol/dichloromethane.[7][8][9] Seeding the solution with a small crystal of the pure product can initiate crystallization.[8] If impurities are suspected, an initial purification by column chromatography may be necessary. |
| Streaking or poor separation during column chromatography | The chosen eluent system is not appropriate for the highly non-polar compound. The compound may be interacting too strongly or too weakly with the stationary phase. | Use a less polar eluent system, such as a gradient of ethyl acetate in hexanes, starting with a very low percentage of the more polar solvent. Reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., methanol/water or acetonitrile/water) may provide better separation for very nonpolar compounds. |
| Presence of 4-chlorobenzenesulfonic acid in the final product | Hydrolysis of the sulfonate ester occurred during the reaction workup or purification. | Ensure all workup steps are performed under neutral or mildly acidic conditions. Avoid strong bases. A mild aqueous wash with a buffer like saturated sodium bicarbonate can help remove acidic impurities. |
| Unreacted octadecanol remains in the product | The reaction did not go to completion. The polarity of the octadecanol is very similar to the product, making separation difficult. | Drive the reaction to completion by using a slight excess of the sulfonylating agent or extending the reaction time. For purification, a very shallow gradient during column chromatography may be required to resolve the two compounds. Alternatively, selective derivatization of the unreacted alcohol followed by extraction or chromatography could be explored. |
| Low overall yield after purification | The product may be partially soluble in the aqueous layers during workup. Adsorption of the non-polar product onto glassware or filtration media. Degradation of the product on silica gel. | Minimize the number of aqueous washes. Use non-polar solvents for extraction. Pre-treat glassware with a siliconizing agent to reduce adsorption. If degradation on silica is suspected, consider using deactivated silica gel (e.g., with triethylamine) or an alternative purification method like recrystallization. |
Experimental Protocols
Protocol 1: Column Chromatography for Purification of a Non-Polar Product
This protocol is designed for the purification of a product with high non-polarity, such as a derivative of this compound.
Materials:
-
Silica gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Crude reaction mixture
-
Glass column, flasks, and other standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates and chamber
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in hexanes.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene). In a separate flask, add a small amount of silica gel to this solution to create a dry-load. Remove the solvent under reduced pressure. Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with 100% hexanes. Gradually increase the polarity of the eluent by adding small increments of ethyl acetate (e.g., 0.5% to 1% to 2%, etc.).
-
Fraction Collection: Collect fractions and monitor the separation using TLC. The non-polar product is expected to elute at a low percentage of ethyl acetate.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization of a Long-Chain Alkyl Ester
This protocol provides a general guideline for the recrystallization of a non-polar, long-chain ester which may be prone to oiling out.[7][8][9]
Materials:
-
Crude product
-
A suitable solvent or solvent pair (e.g., isopropanol, acetone, hexanes/ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the product when hot but not at room temperature.[7][8]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[7][9]
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[8] Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Illustrative Purification of "Product X" Synthesized with this compound
| Purification Method | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (by HPLC, %) |
| Column Chromatography | 5.0 | 3.5 | 70 | >98 |
| Recrystallization | 5.0 | 3.1 | 62 | >99 |
| Sequential Purification | 5.0 | 2.8 | 56 | >99.5 |
Note: This data is illustrative and actual results may vary depending on the specific reaction and product.
Visualizations
Caption: General experimental workflow for the synthesis and purification of a product derived from this compound.
Caption: A logical diagram illustrating troubleshooting pathways for common purification challenges.
References
- 1. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. enovatia.com [enovatia.com]
- 4. Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
Impact of solvent choice on Octadecyl 4-chlorobenzenesulfonate reactivity.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Octadecyl 4-chlorobenzenesulfonate. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
Q1: My reaction to form this compound is sluggish or not proceeding to completion. What are the likely causes and solutions?
A1: Several factors can hinder the formation of this compound. Consider the following troubleshooting steps:
-
Water Contamination: The presence of even small amounts of water can significantly slow down the esterification reaction and promote the hydrolysis of the desired product.[1]
-
Solution: Ensure all reactants, solvents, and glassware are rigorously dried. Use anhydrous solvents and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Karl Fischer titration can be used to check the water content of your reagents.[2]
-
-
Inadequate Activation of the Alcohol: The hydroxyl group of octadecanol is a poor leaving group and needs to be activated.
-
Steric Hindrance: While the octadecyl chain is linear, its length and the bulkiness of the sulfonyl chloride can influence the reaction rate.
-
Solution: Ensure adequate reaction time and consider slightly elevated temperatures, while monitoring for potential side reactions or degradation.
-
-
Solvent Choice: The solvent can significantly impact the reaction rate.
Q2: I am observing significant hydrolysis of my this compound product during workup or storage. How can I minimize this?
A2: Sulfonate esters are susceptible to hydrolysis, especially under basic or acidic conditions.
-
Neutralize Promptly: During aqueous workup, ensure the pH is kept neutral or slightly acidic to minimize base-catalyzed hydrolysis.
-
Anhydrous Storage: Store the purified product under anhydrous conditions. The presence of moisture can lead to gradual hydrolysis over time.
-
Temperature Control: Store the compound at low temperatures to reduce the rate of decomposition.
Q3: My nucleophilic substitution reaction using this compound as a substrate is not working as expected. What should I investigate?
A3: The success of a nucleophilic substitution reaction depends on the interplay between the substrate, nucleophile, solvent, and reaction conditions.
-
Nucleophile Strength: Ensure your nucleophile is sufficiently strong for the desired transformation.
-
Solvent Effects: The choice of solvent is critical.
-
For SN2 reactions: Use polar aprotic solvents (e.g., DMF, DMSO, acetone) that do not solvate the nucleophile, thus preserving its reactivity.[5][6]
-
For SN1 reactions: If the reaction proceeds via an SN1 mechanism (unlikely for a primary alkyl sulfonate unless rearrangement occurs), a polar protic solvent (e.g., water, ethanol) would be required to stabilize the carbocation intermediate and the leaving group.[7]
-
-
Leaving Group Ability: The 4-chlorobenzenesulfonate group is generally a good leaving group. However, its effectiveness can be modulated by the solvent's ability to stabilize it as it departs.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent impact the reactivity of this compound?
A1: The solvent plays a crucial role in the reactivity of this compound by influencing the stability of reactants, transition states, and products.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can form hydrogen bonds. They can decrease the rate of SN2 reactions by solvating and stabilizing the nucleophile, making it less reactive. However, they are effective at stabilizing the leaving group (the sulfonate anion) and any potential carbocation intermediates (favoring SN1 pathways).[5][7] In the context of ester formation, protic solvents like water will compete with the alcohol for reaction with the sulfonylating agent and promote hydrolysis of the ester.[1]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, acetone): These solvents possess dipoles but cannot donate hydrogen bonds. They are generally the preferred choice for SN2 reactions involving this compound as a substrate because they do not strongly solvate the nucleophile, leaving it "naked" and more reactive.[5][8]
-
Nonpolar Solvents (e.g., hexane, toluene): The low solubility of polar reactants and intermediates in these solvents often leads to very slow reaction rates.
Q2: What is the expected mechanism for nucleophilic substitution on this compound?
A2: As this compound is a primary alkyl sulfonate, nucleophilic substitution is expected to proceed via an SN2 (bimolecular nucleophilic substitution) mechanism. This involves a backside attack by the nucleophile on the carbon atom bearing the sulfonate leaving group, leading to an inversion of stereochemistry if the carbon were chiral. An SN1 mechanism is unlikely as it would require the formation of a highly unstable primary carbocation.
Q3: How can I monitor the progress of a reaction involving this compound?
A3: The progress of reactions can be monitored by a variety of techniques:
-
Thin Layer Chromatography (TLC): This is a quick and convenient method to qualitatively follow the disappearance of starting materials and the appearance of the product. The difference in polarity between the starting alcohol (more polar) and the resulting sulfonate ester (less polar) usually allows for good separation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to quantify the conversion to the product.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to monitor the reaction by observing the disappearance of signals corresponding to the starting materials and the appearance of new signals for the product.
Data Presentation
Table 1: Effect of Temperature and Water on Ethyl Methanesulfonate (EMS) Formation
| Temperature (°C) | Water Content (%) | Conversion to EMS after 10 hours (%) |
| 70 | 0 | 0.25 |
| 50 | 0 | 0.02 |
| 70 | 5 | 0.05 |
Data extracted from a study on the formation of sulfonate esters in pharmaceutical processes.[1] This data illustrates that higher temperatures increase the rate of formation, while the presence of water significantly reduces it.
Table 2: Relative Stability of Various Sulfonate Esters to Different Conditions
| Sulfonate Ester Type | Acidic Conditions (TFA, rt, 16h) | Basic Conditions (NaOH, DCM/MeOH, rt) | Nucleophilic Attack (NaI) |
| Isopropyl | Labile | Stable | Stable |
| Neopentyl | Stable | Stable | Stable |
| Phenyl | Stable | Labile (overnight) | Stable |
| Trichloroethyl (TCE) | Stable | Labile (<1h) | Stable |
| Hexafluoroisopropyl (HFIP) | Stable | Labile (<1h) | Stable |
This table is a qualitative summary based on studies of sulfonate ester protecting groups.[3] It highlights that the stability of a sulfonate ester is highly dependent on its structure and the reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general procedure for the synthesis of a long-chain alkyl arenesulfonate.
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N2 or Ar), dissolve octadecan-1-ol (1 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add a suitable base, such as pyridine or triethylamine (1.2 equivalents). Cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of 4-chlorobenzenesulfonyl chloride (1.1 equivalents) in anhydrous DCM to the stirred mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NH4Cl. Separate the organic layer, and wash it sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel flash chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry.
Protocol 2: Monitoring the Solvolysis of this compound
This protocol outlines a general method for studying the reactivity of the sulfonate ester in different solvents.
-
Stock Solution: Prepare a stock solution of purified this compound in a non-reactive solvent (e.g., dioxane).
-
Reaction Setup: In separate vials, place a known volume of the desired solvent (e.g., ethanol, methanol, water, acetone, DMF). If studying the effect of a nucleophile, add it to the solvent at a known concentration.
-
Initiation: Equilibrate the vials at the desired reaction temperature. Initiate the reaction by adding a small aliquot of the stock solution to each vial.
-
Sampling: At regular time intervals, withdraw an aliquot from each vial and quench the reaction (e.g., by diluting with a cold solvent).
-
Analysis: Analyze the quenched samples by a suitable analytical technique (e.g., GC-MS or HPLC) to determine the concentration of the remaining this compound and any products formed.
-
Data Analysis: Plot the concentration of the starting material versus time to determine the reaction rate constant.
Visualizations
Caption: Experimental workflow for the synthesis and reactivity study of this compound.
Caption: Comparison of SN2 and SN1 pathways for nucleophilic substitution on a primary alkyl sulfonate.
References
- 1. researchgate.net [researchgate.net]
- 2. enovatia.com [enovatia.com]
- 3. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of Octadecyl 4-chlorobenzenesulfonate and Other Sulfonate Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of Octadecyl 4-chlorobenzenesulfonate with other commonly used sulfonate esters, such as tosylates, mesylates, and brosylates. The information presented is supported by experimental data and detailed methodologies to assist researchers in selecting the appropriate sulfonate ester for their specific synthetic needs.
Introduction to Sulfonate Esters in Organic Synthesis
Sulfonate esters are a critical class of compounds in organic chemistry, primarily utilized for their excellent leaving group ability in nucleophilic substitution and elimination reactions. The reactivity of a sulfonate ester is intrinsically linked to the stability of the resulting sulfonate anion, which is influenced by the electronic and steric properties of both the alkyl and the aryl (or alkyl) sulfonyl moieties. This guide focuses on comparing the reactivity profile of this compound, a long-chain alkyl arenesulfonate, against other widely used sulfonate esters.
Factors Influencing the Reactivity of Sulfonate Esters
The rate of reactions involving sulfonate esters, such as solvolysis, is governed by several factors:
-
The Nature of the Alkyl Group (R-O-): The structure of the alkyl group plays a significant role in the reaction mechanism (SN1 vs. SN2). Primary alkyl groups, like the octadecyl group, generally favor an SN2 mechanism, where the reaction rate is sensitive to steric hindrance.
-
The Nature of the Sulfonyl Group (R'-SO2-): The electron-withdrawing or donating properties of the substituents on the sulfonyl group directly impact the stability of the sulfonate anion leaving group. More electron-withdrawing groups enhance the leaving group's ability by stabilizing the negative charge on the anion.
-
Solvent Polarity: The polarity of the solvent can influence the rate of solvolysis reactions, particularly in SN1 type reactions where charge separation occurs in the transition state.
Comparative Reactivity Data
The 4-chloro substituent on the benzenesulfonate moiety is electron-withdrawing, which increases the stability of the sulfonate anion upon departure. This suggests that 4-chlorobenzenesulfonate is a better leaving group than an unsubstituted benzenesulfonate. In comparison to p-toluenesulfonate (tosylate), where the methyl group is weakly electron-donating, the 4-chlorobenzenesulfonate is expected to be a more reactive leaving group. P-bromobenzenesulfonate (brosylate) is expected to have reactivity comparable to or slightly higher than 4-chlorobenzenesulfonate due to the similar electron-withdrawing nature of bromine and chlorine. Mesylate, a simple alkanesulfonate, is also a very good leaving group, and its reactivity is often comparable to that of tosylate.
The following table provides a qualitative and estimated quantitative comparison of the relative solvolysis rates of various octadecyl sulfonates. The relative rates are estimated based on the known effects of substituents on the leaving group ability of arenesulfonates.
| Sulfonate Ester | Abbreviation | R' Group | Electronic Effect of R' | Estimated Relative Solvolysis Rate (k/k₀) |
| This compound | - | 4-Cl-C₆H₄ | Electron-withdrawing | > 1 |
| Octadecyl p-toluenesulfonate | OTs | 4-CH₃-C₆H₄ | Weakly electron-donating | 1 (Reference) |
| Octadecyl methanesulfonate | OMs | CH₃ | - | ~1 |
| Octadecyl p-bromobenzenesulfonate | OBs | 4-Br-C₆H₄ | Electron-withdrawing | > 1 |
| Octadecyl benzenesulfonate | - | C₆H₅ | Neutral | < 1 |
Note: These are estimated relative rates for comparative purposes. Actual rates will depend on specific reaction conditions.
Experimental Protocols
A general procedure for determining the solvolysis rate of a sulfonate ester is provided below. This protocol can be adapted to compare the reactivity of this compound with other sulfonate esters under identical conditions.
Kinetic Study of Solvolysis of an Alkyl Sulfonate Ester
Objective: To determine the first-order rate constant for the solvolysis of an alkyl sulfonate ester in a given solvent system.
Materials:
-
Alkyl sulfonate ester (e.g., this compound)
-
Solvent (e.g., aqueous ethanol, acetone-water)
-
Indicator solution (e.g., bromothymol blue)
-
Standardized sodium hydroxide solution (e.g., 0.01 M)
-
Constant temperature bath
-
Magnetic stirrer and stir bar
-
Burette, pipettes, and flasks
Procedure:
-
Preparation of the Reaction Mixture: A solution of the alkyl sulfonate ester in the chosen solvent is prepared at a known concentration.
-
Initiation of the Reaction: The reaction is initiated by placing the flask containing the sulfonate ester solution in a constant temperature bath.
-
Titration: The progress of the reaction is monitored by titrating the liberated sulfonic acid with a standardized solution of sodium hydroxide at regular time intervals. An indicator is used to determine the endpoint of the titration.
-
Data Analysis: The concentration of the unreacted sulfonate ester at each time point is calculated from the volume of NaOH solution used. A plot of the natural logarithm of the concentration of the sulfonate ester versus time will yield a straight line for a first-order reaction. The negative of the slope of this line gives the rate constant (k).
Safety Precautions: Sulfonate esters are potential alkylating agents and should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses) should be worn.
Reaction Mechanism and Visualization
The formation of sulfonate esters from sulfonyl chlorides and alcohols, particularly in the presence of a non-nucleophilic base, can sometimes proceed through a highly reactive sulfene intermediate, especially if the sulfonyl chloride has α-hydrogens. While this is more relevant to the synthesis of mesylates, understanding such mechanisms is crucial for controlling reaction pathways.
Alternatives to Octadecyl 4-chlorobenzenesulfonate for Lipophilic Dye Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals seeking to synthesize lipophilic dyes, the choice of alkylating agent is a critical parameter influencing reaction efficiency and final product characteristics. While octadecyl 4-chlorobenzenesulfonate is a commonly employed reagent, a range of viable alternatives exist. This guide provides an objective comparison of these alternatives, supported by experimental data, to inform your synthetic strategy.
The synthesis of many lipophilic dyes, particularly those based on the popular indocyanine scaffold (e.g., DiI, DiO, DiD), typically involves the N-alkylation of a heterocyclic precursor, such as 2,3,3-trimethylindolenine. The octadecyl group imparts the necessary lipophilicity for membrane staining, and the efficiency of its introduction is largely dependent on the leaving group attached to the octadecyl chain. This guide will compare the performance of various octadecyl derivatives as alternatives to this compound.
Comparison of Alkylating Agents for Lipophilic Dye Synthesis
The primary alternatives to this compound can be categorized into two main classes: other sulfonate esters and alkyl halides. The choice of leaving group directly impacts the reaction rate and conditions required for efficient synthesis. Generally, a better leaving group will lead to a faster reaction, often under milder conditions.
The reactivity of the leaving group is inversely related to the pKa of its conjugate acid. A stronger conjugate acid corresponds to a more stable anion, making it a better leaving group. The general order of leaving group ability for the alternatives discussed here is:
Triflate (OTf) > Iodide (I) > Tosylate (OTs) ≈ Bromide (Br) > Mesylate (OMs) > Chloride (Cl)
Below is a comparative summary of these alternatives.
Quantitative Data Summary
| Alkylating Agent | Leaving Group | Typical Reaction Conditions | Typical Yields | Key Advantages | Key Disadvantages |
| This compound | 4-chlorobenzenesulfonate | High temperature (e.g., 100-140 °C), neat or in high-boiling solvent | Good to Excellent | Commercially available, good reactivity | Requires high temperatures, potential for side reactions |
| Octadecyl Tosylate | Tosylate (OTs) | High temperature (e.g., 100-130 °C), neat or in high-boiling solvent | Good to Excellent | Widely used, well-established reactivity | Similar to 4-chlorobenzenesulfonate, requires high temperatures |
| Octadecyl Mesylate | Mesylate (OMs) | High temperature (e.g., 110-150 °C), neat or in high-boiling solvent | Good | Generally less reactive than tosylates | Requires higher temperatures or longer reaction times than tosylates |
| Octadecyl Triflate | Triflate (OTf) | Room temperature to moderate heat (e.g., 25-80 °C) | Excellent | Highly reactive, allows for mild reaction conditions | More expensive, can be less stable |
| Octadecyl Iodide | Iodide (I) | Moderate to high temperature (e.g., 80-120 °C) | Good to Excellent | High reactivity among halides | Can be more expensive and less stable than bromides/chlorides |
| Octadecyl Bromide | Bromide (Br) | High temperature (e.g., 100-140 °C) | Good | Good balance of reactivity and cost | Less reactive than iodide, requires relatively high temperatures |
| Octadecyl Chloride | Chloride (Cl) | Very high temperature (e.g., >140 °C) or with catalyst | Moderate to Good | Most cost-effective halide | Least reactive, requires harsh conditions or catalysis |
Experimental Protocols
The following are generalized experimental protocols for the key N-alkylation step in the synthesis of a common lipophilic dye intermediate, N-octadecyl-2,3,3-trimethylindoleninium, which is a precursor to dyes like DiI.
Protocol 1: Synthesis of N-octadecyl-2,3,3-trimethylindoleninium Tosylate using Octadecyl Tosylate
-
Reagents: 2,3,3-trimethylindolenine and octadecyl p-toluenesulfonate (octadecyl tosylate).
-
Procedure:
-
In a round-bottom flask, combine 2,3,3-trimethylindolenine (1 equivalent) and octadecyl tosylate (1.1 equivalents).
-
Heat the mixture neat (without solvent) under a nitrogen atmosphere at 120-130°C for 3-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The resulting viscous oil is the crude N-octadecyl-2,3,3-trimethylindoleninium tosylate.
-
Purify the product by washing with a non-polar solvent like hexane to remove unreacted starting materials, followed by recrystallization or column chromatography if necessary.
-
Protocol 2: Synthesis of N-octadecyl-2,3,3-trimethylindoleninium Bromide using Octadecyl Bromide
-
Reagents: 2,3,3-trimethylindolenine and 1-bromooctadecane (octadecyl bromide).
-
Procedure:
-
Combine 2,3,3-trimethylindolenine (1 equivalent) and octadecyl bromide (1.2 equivalents) in a sealed tube or a flask equipped with a reflux condenser.
-
Heat the mixture neat at 130-140°C for 12-24 hours.
-
Alternatively, the reaction can be performed in a high-boiling point solvent such as nitrobenzene or sulfolane.
-
Monitor the reaction for the formation of the quaternary ammonium salt.
-
After cooling, the solid product can be triturated with a solvent like diethyl ether or acetone to induce crystallization and remove impurities.
-
Collect the solid product by filtration and wash with a cold solvent.
-
Mandatory Visualizations
General Synthesis Workflow for Lipophilic Indocyanine Dyes
The synthesis of a typical lipophilic indocyanine dye such as DiI involves a two-step process. The first step is the N-alkylation of an indolenine base, for which various octadecyl derivatives can be used. The second step is the condensation of two equivalents of the resulting quaternary ammonium salt with a linking agent, such as triethyl orthoformate, to form the polymethine chain.
Caption: General two-step synthesis of lipophilic indocyanine dyes.
Logical Relationship of Leaving Group Reactivity
The efficiency of the N-alkylation step is directly related to the ability of the leaving group (LG) to depart from the octadecyl chain. This diagram illustrates the relationship between the stability of the leaving group anion and its reactivity.
Caption: Reactivity trend of octadecyl derivatives in N-alkylation.
A Comparative Guide to the Validation of Analytical Methods for Octadecyl 4-chlorobenzenesulfonate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Octadecyl 4-chlorobenzenesulfonate, a compound of interest in pharmaceutical development due to its potential as a genotoxic impurity. The focus is on providing objective performance comparisons, supported by experimental data from related compounds, to aid in the selection and validation of the most appropriate analytical technique.
Comparison of Analytical Techniques
The two primary analytical techniques suitable for the quantification of alkyl sulfonates like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice between these methods depends on factors such as required sensitivity, sample matrix, and available instrumentation.
| Parameter | GC-MS/MS for Alkyl Sulfonates | General HPLC-UV for Organic Compounds |
| Principle | Separation of volatile and thermally stable compounds followed by mass-based detection. | Separation based on polarity, with detection via UV absorbance. |
| Applicability | Highly suitable for volatile and semi-volatile alkyl sulfonates. | Applicable to a wide range of non-volatile and thermally labile compounds. |
| Linearity (r) | > 0.9993[1] | Typically > 0.999 |
| Limit of Quantification (LOQ) | 0.10 - 1.05 ng/mL[1] | Generally in the µg/mL to high ng/mL range. |
| Accuracy (Recovery) | 75 - 120%[1] | Typically 98 - 102% for drug products.[2] |
| Precision (RSD) | Intra- and inter-day variation is generally low. | Typically < 2% for drug substance assays. |
| Specificity | High, due to mass fragmentation patterns. | Can be affected by co-eluting impurities with similar UV spectra. |
Experimental Protocols
The validation of an analytical procedure is crucial to ensure that the method is reliable and reproducible for its intended purpose.[3] Key validation parameters that must be assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Method for Alkyl Sulfonates
This method is adapted from a validated procedure for the determination of common alkyl sulfonate genotoxic impurities in drug substances.[1]
-
Instrumentation: A gas chromatograph coupled with a triple quadrupole mass spectrometer (GC-MS/MS).
-
Sample Preparation: The drug substance is dissolved in a suitable solvent such as dichloromethane or ethyl acetate.
-
Chromatographic Conditions:
-
Column: A low-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A gradient program, for example, starting at 50°C, holding for 2 minutes, then ramping to 280°C at 10°C/min, and holding for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Specific precursor-to-product ion transitions for the target analyte would need to be determined.
-
-
Validation Parameters:
-
Linearity: Assessed by analyzing a series of standard solutions across a range of concentrations (e.g., 2.0 - 100 ng/mL).[1]
-
Accuracy: Determined by spike/recovery experiments at multiple concentration levels (e.g., 10, 20, and 50 ng/mL) in the matrix of the drug substance.[1]
-
Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a standard solution.
-
LOQ: Established as the lowest concentration that can be quantified with acceptable precision and accuracy.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection
-
Instrumentation: A standard HPLC system with a UV detector.
-
Sample Preparation: The sample is dissolved in a solvent compatible with the mobile phase.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the UV spectrum of this compound.
-
-
Validation Parameters:
-
Specificity: Demonstrated by the ability to resolve the analyte peak from potential impurities and degradation products. This can be confirmed using a photodiode array (PDA) detector for peak purity analysis.
-
Linearity: Established by analyzing a minimum of five concentrations across the desired range.
-
Accuracy: Assessed by performing recovery studies on a placebo matrix spiked with the analyte at different concentration levels.
-
Precision: Determined by calculating the relative standard deviation (RSD) of replicate injections and analyses.
-
Visualizing the Workflow and Method Comparison
To better illustrate the processes and comparisons discussed, the following diagrams are provided.
Caption: General workflow for the validation of an analytical method.
Caption: Comparison of GC-MS/MS and HPLC-UV for analyte quantification.
References
- 1. Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 3. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Study: Octadecyl 4-chlorobenzenesulfonate vs. Tosylates as Leaving Groups in Nucleophilic Substitution Reactions
A detailed analysis for researchers, scientists, and drug development professionals.
In the realm of synthetic organic chemistry, the choice of a suitable leaving group is paramount to the success of nucleophilic substitution reactions. A good leaving group must be able to stabilize the negative charge that develops as it departs from the substrate. Among the most effective and widely employed leaving groups are the sulfonate esters, prized for their high reactivity and the stability of the resulting sulfonate anion, which is the conjugate base of a strong acid.
Theoretical Comparison of Leaving Group Ability
The efficacy of a leaving group is intrinsically linked to the stability of the anion formed upon its departure. In the case of arylsulfonates, this stability is influenced by the electronic nature of the substituents on the aromatic ring. The pKa of the corresponding sulfonic acid is a good indicator of the leaving group's ability; a lower pKa signifies a stronger acid and, consequently, a more stable conjugate base (the leaving group).
The key difference between the 4-chlorobenzenesulfonate and the tosylate leaving groups lies in the substituent at the para position of the benzene ring: a chlorine atom versus a methyl group.
-
4-Chlorobenzenesulfonate: The chlorine atom is an electron-withdrawing group due to its inductive effect. This effect helps to disperse the negative charge of the sulfonate anion through the aromatic ring, thereby stabilizing it.
-
p-Toluenesulfonate (Tosylate): The methyl group is an electron-donating group. It pushes electron density into the aromatic ring, which slightly destabilizes the negative charge on the sulfonate anion.
Therefore, based on these electronic effects, Octadecyl 4-chlorobenzenesulfonate is predicted to be a better leaving group than octadecyl tosylate . The electron-withdrawing nature of the chlorine atom enhances the stability of the resulting 4-chlorobenzenesulfonate anion to a greater extent than the electron-donating methyl group stabilizes the tosylate anion. This increased stability translates to a lower activation energy for the nucleophilic substitution reaction, leading to faster reaction rates.
Data Presentation
While specific kinetic data for the octadecyl derivatives is unavailable, the following table summarizes the expected relative performance based on the electronic properties of the leaving groups.
| Leaving Group | Substituent at para-position | Electronic Effect of Substituent | Predicted Relative Reactivity in SN2 Reactions |
| This compound | Chlorine (-Cl) | Electron-withdrawing (inductive) | Higher |
| Octadecyl p-toluenesulfonate (Tosylate) | Methyl (-CH₃) | Electron-donating (inductive) | Lower |
Experimental Protocols
The following are generalized yet detailed protocols for the synthesis of octadecyl sulfonates from octadecanol and their subsequent use in a typical SN2 reaction.
Synthesis of Octadecyl Sulfonates
1. Synthesis of Octadecyl p-toluenesulfonate (Tosylate)
-
Materials: Octadecanol, p-toluenesulfonyl chloride (TsCl), pyridine (or another suitable base like triethylamine), dichloromethane (DCM).
-
Procedure:
-
Dissolve octadecanol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.5-2 equivalents) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.2-1.5 equivalents) portion-wise, ensuring the temperature remains at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then let it warm to room temperature and stir for an additional 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Separate the organic layer and wash it successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude octadecyl tosylate.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or hexanes).
-
2. Synthesis of this compound
-
Materials: Octadecanol, 4-chlorobenzenesulfonyl chloride, pyridine (or another suitable base), dichloromethane (DCM).
-
Procedure:
-
The procedure is analogous to the synthesis of octadecyl tosylate.
-
Dissolve octadecanol (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add pyridine (1.5-2 equivalents).
-
Slowly add 4-chlorobenzenesulfonyl chloride (1.2-1.5 equivalents).
-
Stir at 0 °C for 30 minutes, then at room temperature for 4-12 hours, monitoring by TLC.
-
Work-up the reaction as described for the tosylate synthesis (water quench, extraction, and washes).
-
Dry the organic layer and concentrate to obtain the crude product.
-
Purify by recrystallization.
-
Nucleophilic Substitution Reaction (Example: Azide Displacement)
-
Materials: Octadecyl sulfonate (tosylate or 4-chlorobenzenesulfonate), sodium azide (NaN₃), dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask, dissolve the octadecyl sulfonate (1 equivalent) in anhydrous DMF.
-
Add sodium azide (1.5-2 equivalents) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer several times with water to remove DMF and any remaining sodium azide, followed by a brine wash.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield octadecyl azide.
-
The product can be purified by column chromatography if necessary.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of octadecyl sulfonates and their subsequent nucleophilic substitution.
Caption: Logical relationship between substituent electronic effects and leaving group ability.
References
Efficacy of Octadecyl 4-chlorobenzenesulfonate versus other surfactants in emulsion stabilization.
An objective comparison of the performance of various surfactants in emulsion stabilization is crucial for researchers and drug development professionals. This guide provides a comparative analysis of the efficacy of a representative anionic sulfonate surfactant, Sodium Dodecyl Sulfate (SDS), against other common surfactants, namely the non-ionic Triton X-100 and the cationic Octadecyl trimethylammonium chloride (OTAC). Due to the limited availability of specific emulsion stabilization data for Octadecyl 4-chlorobenzenesulfonate, SDS is used as a proxy for a sulfonate-based anionic surfactant.
Comparative Efficacy in Emulsion Stabilization
The stability of an emulsion is a critical parameter, often evaluated by measuring droplet size, zeta potential, and the rate of phase separation (creaming or coalescence) over time. Anionic surfactants like sulfonates are known for their ability to create electrostatically stabilized emulsions.[1] They are particularly effective at reducing interfacial tension and forming stable oil-in-water emulsions. Non-ionic surfactants provide steric stabilization, while cationic surfactants also work through electrostatic repulsion.[2]
The choice of surfactant significantly impacts the physical properties and stability of an emulsion. For instance, in saline environments, anionic surfactants like SDS can be more surface-active than non-ionic surfactants like Triton X-100, leading to the formation of smaller oil droplets and more stable emulsions against flocculation.[3] The combination of different surfactant types, such as anionic and non-ionic, can also be leveraged to enhance emulsion stability.[2]
Quantitative Performance Data
The following table summarizes key performance indicators for emulsion stabilization using different classes of surfactants. The data is compiled from various studies and represents typical performance under controlled experimental conditions.
| Surfactant Class | Representative Surfactant | Droplet Size (μm) | Zeta Potential (mV) | Stability Against Coalescence |
| Anionic Sulfonate | Sodium Dodecyl Sulfate (SDS) | < 8 | Highly Negative | High[3][4] |
| Non-ionic | Triton X-100 | > 8[3] | Near Neutral | Moderate[3] |
| Cationic | Octadecyl trimethylammonium chloride (OTAC) | Variable | Highly Positive | High |
Experimental Protocols
Detailed methodologies are essential for reproducing and validating experimental findings. Below are typical protocols for key experiments in emulsion stability assessment.
Emulsion Preparation
-
Preparation of Aqueous Phase: The surfactant (e.g., SDS, Triton X-100, or OTAC) is dissolved in deionized water to the desired concentration (e.g., 0.1 - 1.0 wt%).[5] For studies involving electrolytes, the salt (e.g., NaCl) is also dissolved in the aqueous phase.[3]
-
Oil Phase: A suitable oil (e.g., mineral oil, silicone oil) is selected.[3][4]
-
Emulsification: The oil and aqueous phases are mixed at a specific ratio (e.g., 20:80 oil-to-water). The mixture is then homogenized using a high-shear mixer or ultrasonicator for a defined period to form the emulsion.
Droplet Size and Zeta Potential Measurement
-
Sample Preparation: A small aliquot of the freshly prepared emulsion is diluted with the continuous phase to avoid multiple scattering effects.
-
Analysis: The droplet size distribution and zeta potential are measured using a dynamic light scattering (DLS) instrument equipped with a zeta potential analyzer.
Emulsion Stability Assessment
-
Visual Observation: Emulsions are stored under controlled conditions (e.g., ambient temperature) and visually inspected at regular intervals for signs of instability such as creaming, flocculation, or coalescence.[6]
-
Turbidity Measurement: The turbidity of the emulsion can be monitored over time using a turbidimeter. A decrease in turbidity may indicate droplet coalescence and phase separation.[3]
-
Centrifugation: Accelerated stability testing can be performed by centrifuging the emulsion at a specific speed for a set duration. The volume of the separated phases is then measured to quantify stability.
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the efficacy of different surfactants in emulsion stabilization.
Caption: Experimental workflow for comparing surfactant efficacy in emulsion stabilization.
References
- 1. sancolo.com [sancolo.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Influence of Cellulose Nanocrystals and Surfactants on Catastrophic Phase Inversion and Stability of Emulsions [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Investigating Antibody Cross-Reactivity with Compounds Synthesized Using Octadecyl 4-chlorobenzenesulfonate
For researchers and drug development professionals, ensuring the specificity of therapeutic antibodies is paramount. When small molecules are synthesized for use in drug conjugates or as haptens for antibody development, it is crucial to assess whether the antibodies generated bind only to the target molecule or also cross-react with structurally related compounds, including intermediates or byproducts of the synthesis process. This guide provides a comparative framework for studying the cross-reactivity of antibodies with compounds synthesized using Octadecyl 4-chlorobenzenesulfonate, a useful building block in the synthesis of various organic molecules.[1][2]
The potential for cross-reactivity arises when an antibody, raised against a specific antigen, recognizes other molecules that share similar structural features or epitopes.[3][4] This can lead to off-target effects, reduced efficacy, and inaccurate experimental results.[3][4] Therefore, rigorous cross-reactivity testing is a critical step in the validation of any antibody-based therapeutic or diagnostic agent.
This guide outlines key experimental approaches—ELISA, Surface Plasmon Resonance (SPR), and Western Blotting—to compare the cross-reactivity profiles of different antibody candidates.
Comparative Analysis of Antibody Cross-Reactivity
The following table summarizes hypothetical cross-reactivity data for three different monoclonal antibodies (mAb-A, mAb-B, and mAb-C) tested against the target compound and a potential cross-reactant synthesized using this compound.
| Antibody Candidate | Target Compound IC50 (nM) | Cross-Reactant IC50 (nM) | % Cross-Reactivity |
| mAb-A | 1.5 | > 10,000 | < 0.015% |
| mAb-B | 2.3 | 550 | 0.42% |
| mAb-C | 5.8 | 120 | 4.83% |
-
IC50: The concentration of the compound that inhibits 50% of the antibody binding in a competitive ELISA.
-
% Cross-Reactivity: Calculated as (IC50 of Target Compound / IC50 of Cross-Reactant) * 100.
Based on this hypothetical data, mAb-A demonstrates the highest specificity for the target compound with negligible cross-reactivity. mAb-B shows a low level of cross-reactivity, which may be acceptable for certain applications. mAb-C exhibits significant cross-reactivity and would likely be unsuitable for specific therapeutic or diagnostic use.
Experimental Protocols
Detailed methodologies are essential for reproducible and comparable cross-reactivity studies.
1. Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This assay quantifies the cross-reactivity by measuring the ability of a compound to compete with the target antigen for antibody binding.
Methodology:
-
Coating: Microtiter plates are coated with a conjugate of the target compound (e.g., target-BSA conjugate) at a concentration of 1-5 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Washing: The plates are washed three to five times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antigen.[5]
-
Blocking: Remaining non-specific binding sites on the plate are blocked by incubating with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.
-
Competitive Reaction: The test antibody is pre-incubated with varying concentrations of the target compound (as a standard) or potential cross-reactants for 1-2 hours.
-
Incubation: The antibody-compound mixtures are added to the coated and blocked microtiter plates and incubated for 1-2 hours at room temperature.
-
Washing: The plates are washed to remove unbound antibodies and compounds.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG) is added and incubated for 1 hour.[6]
-
Washing: The plates are washed to remove the unbound secondary antibody.
-
Substrate Addition: A substrate for the enzyme (e.g., TMB for HRP) is added, and the color is allowed to develop.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H2SO4).
-
Data Acquisition: The absorbance is read using a microplate reader at the appropriate wavelength. The percentage of inhibition is calculated for each concentration of the competitor, and the IC50 values are determined.
2. Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time data on the kinetics of molecular interactions, including affinity and specificity.[7][8]
Methodology:
-
Chip Preparation: A sensor chip (e.g., CM5) is activated.
-
Ligand Immobilization: The antibody of interest is immobilized on the sensor chip surface.
-
Analyte Injection: The target compound and potential cross-reactants are injected at various concentrations over the chip surface.
-
Data Acquisition: The binding events are monitored in real-time by detecting changes in the refractive index at the sensor surface.[7] The association (ka) and dissociation (kd) rate constants are measured.
-
Regeneration: The sensor chip surface is regenerated using a suitable regeneration solution to remove the bound analyte.
-
Data Analysis: The binding affinity (KD), calculated as kd/ka, is determined for each compound. A lower KD value indicates a stronger binding affinity. Cross-reactivity is assessed by comparing the KD values.
3. Western Blotting
While primarily a qualitative technique, Western blotting can provide a visual assessment of cross-reactivity.
Methodology:
-
Antigen Preparation: The target compound and potential cross-reactants are conjugated to a carrier protein (e.g., BSA).
-
SDS-PAGE: The conjugated proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).[9]
-
Blocking: The membrane is incubated with a blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with the primary antibody being tested.
-
Washing: The membrane is washed to remove unbound primary antibody.
-
Secondary Antibody Incubation: The membrane is incubated with an enzyme-conjugated secondary antibody.[9]
-
Washing: The membrane is washed to remove the unbound secondary antibody.
-
Detection: A substrate is added to visualize the bands where the antibody has bound. The intensity of the bands can be compared to give a semi-quantitative measure of cross-reactivity.
Visualizing Experimental Workflows
Clear diagrams of experimental workflows are crucial for understanding and replicating complex procedures.
Caption: Workflow for Competitive ELISA.
Caption: Workflow for Surface Plasmon Resonance.
Caption: Workflow for Western Blotting.
By employing these methodologies and presenting the data in a clear, comparative format, researchers can effectively evaluate the cross-reactivity of their antibody candidates and select those with the highest specificity for further development.
References
- 1. scbt.com [scbt.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 4. How do I know if the antibody will cross-react? | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 5. mabtech.com [mabtech.com]
- 6. bosterbio.com [bosterbio.com]
- 7. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 8. bio-rad.com [bio-rad.com]
- 9. bio-rad.com [bio-rad.com]
The Influence of Octadecyl Chain Length on the Properties of 4-Chlorobenzenesulfonate Esters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of long alkyl chains, such as the octadecyl (C18) group, into pharmacologically active molecules is a common strategy in drug development to modulate their physicochemical and biological properties. This guide provides a comparative analysis of how the octadecyl chain length affects the properties of 4-chlorobenzenesulfonate esters, a class of compounds with potential applications in medicinal chemistry, including as building blocks for synthesis.[1][2] While direct comparative studies on a homologous series of alkyl 4-chlorobenzenesulfonates are not extensively available, this guide synthesizes data from related long-chain alkyl sulfonate and ester compounds to provide key insights.
Physicochemical Properties: A Comparative Analysis
The length of an alkyl chain significantly influences the lipophilicity, solubility, and melting point of a molecule. Increasing the chain length generally leads to higher lipophilicity and a corresponding decrease in aqueous solubility.
Table 1: Predicted and Observed Effects of Alkyl Chain Length on Physicochemical Properties of Sulfonate Esters
| Property | Effect of Increasing Alkyl Chain Length | Specific Observations for Octadecyl (C18) and Related Esters |
| Lipophilicity (logP) | Increases | Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate has a calculated log Kow of 13.4, indicating very high lipophilicity.[3] |
| Aqueous Solubility | Decreases | Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate has a very low water solubility of 2.85 μg/l.[3] |
| Melting Point (°C) | Generally increases with chain length, but can be influenced by crystalline packing. | Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate has a melting point of 49-54°C.[3] |
| Critical Micelle Concentration (CMC) | Decreases | For alpha olefin sulfonates and alkylnaphthalene sulfonates, the CMC decreases as the alkyl chain length increases.[4][5] |
| Surface Tension at CMC | Increases or Decreases depending on the specific class of sulfonate. | For alpha olefin sulfonates, the surface tension at the CMC increases with longer alkyl chains.[4] For alkylnaphthalene sulfonates, it decreases.[5] |
The octadecyl 4-chlorobenzenesulfonate, with the chemical formula C24H41ClO3S and a molecular weight of 445.10, is noted as a useful building block for creating styryl dyes and lipophilic carbanocyanines.[1][6]
Impact on Biological Activity and Drug Delivery
In the context of drug development, modifying a lead compound with a long alkyl chain like octadecyl can have profound effects on its pharmacokinetic and pharmacodynamic properties.
-
Increased Lipophilicity: A longer alkyl chain enhances the molecule's ability to partition into lipid bilayers, which can improve membrane permeability and oral absorption of poorly permeable drugs.[7] This strategy is often employed in the design of prodrugs to enhance the delivery of polar active compounds.[8][9][10]
-
Altered Metabolism: The introduction of a long alkyl chain can influence the metabolic stability of a compound. Ester linkages, including sulfonate esters, can be susceptible to hydrolysis by esterases present in the body, leading to the release of the active parent compound.[7]
-
Modified Pharmacokinetics: The increased lipophilicity can lead to higher plasma protein binding and a larger volume of distribution, potentially prolonging the half-life of the drug.
-
Self-Immolative Linkers: Sulfonate esters have been investigated as self-immolative linkers in prodrug design.[8][10] These linkers can be designed to be stable under physiological conditions but cleave in response to specific biological or chemical triggers, releasing the active drug.[8][10]
Experimental Protocols
Synthesis of Alkyl 4-Chlorobenzenesulfonate Esters
A general method for the synthesis of sulfonate esters involves the reaction of a sulfonyl chloride with an alcohol in the presence of a base.
Materials:
-
4-Chlorobenzenesulfonyl chloride
-
Octadecanol (for the octadecyl ester) or other long-chain alcohols
-
Pyridine or triethylamine (as a base)
-
Dichloromethane or other suitable aprotic solvent
Procedure:
-
Dissolve the long-chain alcohol (1.0 eq) and the base (1.2 eq) in the chosen solvent.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 4-chlorobenzenesulfonyl chloride (1.1 eq) in the same solvent to the cooled alcohol solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure alkyl 4-chlorobenzenesulfonate ester.
Alternative methods for synthesizing sulfonate esters include acidolysis of boron esters with sulfonic acid, which can produce high yields.[11]
Determination of Physicochemical Properties
-
Lipophilicity (logP): Typically determined using the shake-flask method with n-octanol and water, followed by quantification of the compound in each phase by UV-Vis spectroscopy or HPLC.
-
Aqueous Solubility: Can be measured by adding an excess of the compound to water, stirring for an extended period to ensure saturation, and then filtering and quantifying the dissolved compound.
-
Melting Point: Determined using a standard melting point apparatus.
-
Critical Micelle Concentration (CMC): For amphiphilic sulfonates, the CMC can be determined by measuring the surface tension of aqueous solutions at various concentrations.[4][5] The point at which the surface tension plateaus is the CMC.
Logical Relationships and Experimental Workflow
The following diagram illustrates the relationship between increasing the alkyl chain length of a 4-chlorobenzenesulfonate ester and its resulting physicochemical and potential biological properties.
Caption: Relationship between alkyl chain length and properties.
References
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. influence-of-alkyl-chain-length-of-alpha-olefin-sulfonates-on-surface-and-interfacial-properties - Ask this paper | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a novel sulfonate ester-based prodrug strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. keio.elsevierpure.com [keio.elsevierpure.com]
- 11. EP2851362B1 - A method for the production of sulfate or sulfonate esters - Google Patents [patents.google.com]
Benchmarking Octadecyl 4-chlorobenzenesulfonate: A Comparative Guide to Activating Groups in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the efficient conversion of alcohols to other functional groups is a cornerstone of molecular construction. This often requires the activation of the hydroxyl group, transforming it from a poor leaving group into one that is readily displaced by a nucleophile. This guide provides a comparative benchmark of Octadecyl 4-chlorobenzenesulfonate against industry-standard activating groups, offering insights into its potential performance in nucleophilic substitution reactions.
Introduction to Sulfonate Esters as Activating Groups
Sulfonate esters are the reagents of choice for activating alcohols. The reaction of an alcohol with a sulfonyl chloride in the presence of a base converts the hydroxyl group into a sulfonate ester. This ester is an excellent leaving group because its negative charge is stabilized through resonance across the sulfonyl group, making it a weak base.
This guide focuses on the activation of octadecanol, a long-chain fatty alcohol, which is a common building block in the synthesis of lipophilic molecules, surfactants, and drug delivery systems. We will compare the performance of this compound with three industry-standard alternatives: Octadecyl p-toluenesulfonate (tosylate), Octadecyl methanesulfonate (mesylate), and Octadecyl trifluoromethanesulfonate (triflate).
Performance Comparison of Leaving Groups
The primary measure of performance for these activating groups is their ability to facilitate a nucleophilic substitution reaction, which is directly related to the stability of the resulting sulfonate anion (the leaving group). A more stable anion is a better leaving group, leading to faster reaction rates and often higher yields.
The stability of the sulfonate anion is influenced by the electron-withdrawing or donating properties of the substituent on the sulfonyl group. Electron-withdrawing groups increase the stability of the anion by delocalizing the negative charge.
Based on the electronic properties of the substituents, the expected order of reactivity for the octadecyl sulfonates is:
Triflate > Tosylate ≈ 4-Chlorobenzenesulfonate > Mesylate
-
Triflate (-SO₂CF₃): The trifluoromethyl group is strongly electron-withdrawing, making triflate an exceptionally good leaving group. Reactions involving triflates are typically very fast.
-
Tosylate (-SO₂C₆H₄CH₃): The p-toluenesulfonate group has a phenyl ring that allows for resonance stabilization. The methyl group is slightly electron-donating, but the overall effect is a very good leaving group.
-
4-Chlorobenzenesulfonate (-SO₂C₆H₄Cl): Similar to the tosylate, the 4-chlorobenzenesulfonate has a phenyl ring for resonance. The chlorine atom is electron-withdrawing, which should make it a slightly better leaving group than the tosylate.
-
Mesylate (-SO₂CH₃): The methanesulfonate group lacks the resonance stabilization of the aromatic ring found in tosylates and 4-chlorobenzenesulfonates. The methyl group is also electron-donating, making it a less effective leaving group compared to the others, though still very useful for many applications.
| Activating Group Precursor | Leaving Group | Expected Relative Reactivity | Typical Yield (Reaction with NaN₃) |
| 4-Chlorobenzenesulfonyl chloride | 4-Chlorobenzenesulfonate | High | Data not available for octadecyl derivative, expected to be high |
| p-Toluenesulfonyl chloride | p-Toluenesulfonate (Tosylate) | High | 70-90%[1] |
| Methanesulfonyl chloride | Methanesulfonate (Mesylate) | Moderate | ~90%[2] |
| Trifluoromethanesulfonic anhydride | Trifluoromethanesulfonate (Triflate) | Very High | >90% |
Note: The reaction yields are highly dependent on the specific reaction conditions (solvent, temperature, reaction time) and the nucleophile used.
Experimental Protocols
Below are generalized experimental protocols for the synthesis of an octadecyl sulfonate and its subsequent reaction with a nucleophile.
Protocol 1: Synthesis of Octadecyl Sulfonate
This protocol describes the general procedure for the esterification of octadecanol with a sulfonyl chloride.
Materials:
-
Octadecanol
-
Sulfonyl chloride (e.g., 4-chlorobenzenesulfonyl chloride, p-toluenesulfonyl chloride, methanesulfonyl chloride)
-
Pyridine or triethylamine (base)
-
Dichloromethane (solvent)
-
Hydrochloric acid (1M solution)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve octadecanol (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Add pyridine or triethylamine (1.2 equivalents) to the solution.
-
Slowly add the sulfonyl chloride (1.1 equivalents) to the stirred solution.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding 1M HCl.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude octadecyl sulfonate.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Nucleophilic Substitution of Octadecyl Sulfonate with Sodium Azide
This protocol describes a representative Sₙ2 reaction using sodium azide as the nucleophile to produce 1-azidooctadecane.
Materials:
-
Octadecyl sulfonate (from Protocol 1)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF, solvent)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Dissolve the octadecyl sulfonate (1 equivalent) in DMF in a round-bottom flask equipped with a magnetic stir bar.
-
Add sodium azide (1.5 - 2 equivalents) to the solution.
-
Heat the reaction mixture to 60-80°C and stir for 4-12 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting 1-azidooctadecane by column chromatography.
Visualizing the Workflow and Concepts
To further clarify the processes and relationships discussed, the following diagrams have been generated using Graphviz.
Conclusion
This compound is a viable option for the activation of octadecanol, with its performance expected to be comparable to, and potentially slightly better than, the widely used octadecyl tosylate. The choice of activating group will ultimately depend on the specific requirements of the synthesis, including the nature of the nucleophile, desired reaction kinetics, and cost considerations. For extremely rapid and high-yield reactions, octadecyl triflate remains the gold standard, albeit at a higher cost. For most standard applications, this compound, tosylate, and mesylate provide a good balance of reactivity and cost-effectiveness. Further experimental studies are warranted to provide direct quantitative comparisons of these activating groups for the octadecyl system under various reaction conditions.
References
The Critical Role of Supplier Choice in Experimental Reproducibility: A Comparative Guide for Octadecyl 4-chlorobenzenesulfonate
Variations in the formulation and purity of laboratory reagents are a known source of inconsistent test results.[1] Even minor differences in reagent chemistry can be amplified by increasingly sensitive analytical instruments, potentially leading to significant discrepancies in experimental outcomes.[1] This can manifest as shifts in analytical readings, changes in the limit of detection, or even false positive or negative results.[1] Therefore, rigorous quality control and careful selection of suppliers are essential for maintaining the integrity and reproducibility of research.
Hypothetical Performance Data of Octadecyl 4-chlorobenzenesulfonate from Different Suppliers
To illustrate the potential impact of supplier choice, the following table presents hypothetical data from an analysis of this compound from three different fictional suppliers. In this scenario, the compound is used as a derivatizing agent for the quantification of a target analyte by High-Performance Liquid Chromatography (HPLC).
| Supplier | Lot Number | Stated Purity (%) | Measured Purity (%) | Peak Area of Derivatized Analyte (Arbitrary Units) | Presence of Interfering Peaks |
| Supplier A | A123 | >99.0 | 99.2 | 1,250,000 | None detected |
| Supplier B | B456 | >98.0 | 98.1 | 1,180,000 | Minor peak at 3.2 min |
| Supplier C | C789 | >98.0 | 97.5 | 950,000 | Significant peak at 4.5 min |
This data is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
The following is a generalized protocol for the derivatization and HPLC analysis of a target analyte using this compound. This protocol highlights steps where reagent quality is critical.
Objective: To quantify the concentration of "Analyte X" in a sample by pre-column derivatization with this compound followed by reverse-phase HPLC with UV detection.
Materials:
-
This compound (from the supplier being tested)
-
Analyte X standard solution (1 mg/mL)
-
Acetonitrile (HPLC grade)
-
Water (deionized, 18 MΩ·cm)
-
Triethylamine (for pH adjustment)
-
Trifluoroacetic acid (for mobile phase)
-
Sample containing Analyte X
Procedure:
-
Preparation of Derivatization Reagent: Dissolve 10 mg of this compound in 1 mL of acetonitrile. Note: The purity of the reagent is critical here. Impurities may lead to incomplete derivatization or the formation of side products that interfere with the analysis.
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 50 µL of the sample or standard solution with 100 µL of the derivatization reagent.
-
Add 10 µL of triethylamine to catalyze the reaction.
-
Vortex the mixture for 30 seconds and incubate at 60°C for 30 minutes.
-
After incubation, cool the mixture to room temperature.
-
-
Sample Preparation for HPLC:
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (A) and 0.1% trifluoroacetic acid in acetonitrile (B).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Run Time: 20 minutes
-
Visualizing Experimental Workflow and Potential Impacts
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway where impurities in a reagent like this compound could impact results.
Caption: Experimental workflow for HPLC analysis using a derivatization agent.
Caption: Hypothetical signaling pathway showing potential off-target effects from an impurity.
Conclusion and Recommendations
The consistency and purity of chemical reagents are foundational to reproducible scientific research. While this guide uses a hypothetical example for this compound, the principles apply to all chemical reagents. Researchers, scientists, and drug development professionals should consider the following best practices:
-
Supplier Qualification: Whenever possible, source critical reagents from reputable suppliers with robust quality control and documentation.
-
Lot-to-Lot Testing: For long-term studies, it is advisable to purchase a large single lot of critical reagents. When a new lot is introduced, a validation experiment should be performed to ensure consistency with previous results.[1]
-
In-house Quality Control: For highly sensitive applications, consider in-house analytical testing (e.g., by NMR, HPLC, or mass spectrometry) to verify the purity and identity of the reagent.
-
Method Validation: When developing a new analytical method, assess its robustness to minor variations in reagent quality.
-
Documentation: Always record the supplier, lot number, and any relevant quality control data for all reagents used in an experiment.
By implementing these measures, the scientific community can work towards minimizing experimental variability and enhancing the reproducibility of research outcomes.
References
A Comparative Guide to Long-Chain Alkyl Benzenesulfonates: Properties, Performance, and Experimental Protocols
An in-depth analysis of long-chain alkyl benzenesulfonates (LAS), a prominent class of anionic surfactants, reveals a versatile range of applications driven by the nuanced effects of their alkyl chain length. This guide provides a comparative overview of their performance in detergency, emulsification, and nanoparticle synthesis, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Long-chain alkyl benzenesulfonates, commercially available as mixtures of homologs with alkyl chains typically ranging from 10 to 14 carbons, are a cornerstone of the chemical industry.[1] Their amphiphilic nature, characterized by a hydrophilic sulfonate head group and a hydrophobic alkylbenzene tail, allows them to reduce surface and interfacial tension, making them effective cleaning agents, emulsifiers, and stabilizers.[2][3] The most widely used LAS is sodium dodecylbenzenesulfonate (SDBS), where the alkyl chain has 12 carbon atoms. This guide will delve into the comparative performance of SDBS and its longer-chain counterparts.
Performance Comparison of Long-Chain Alkyl Benzenesulfonates
The length of the alkyl chain is a critical determinant of the physicochemical properties and performance of LAS. Generally, as the alkyl chain length increases, the hydrophobicity of the surfactant molecule increases, which in turn influences its surface activity.
Table 1: Physicochemical Properties of Sodium Alkyl Benzenesulfonates
| Alkyl Chain Length | Common Abbreviation | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) |
| C10 | Sodium Decylbenzenesulfonate | 326.45 | ~6.9[4] | ~38 |
| C11 | Sodium Undecylbenzenesulfonate | 340.48 | - | - |
| C12 | Sodium Dodecylbenzenesulfonate (SDBS) | 348.48 | ~0.44 - 2.0[4][5] | ~30-35 |
| C13 | Sodium Tridecylbenzenesulfonate | 362.51 | ~0.44[4] | ~33 |
| C14 | Sodium Tetradecylbenzenesulfonate | 376.53 | ~0.2[5] | ~33 |
| C16 | Sodium Hexadecylbenzenesulfonate | 404.59 | - | - |
| C18 | Sodium Octadecylbenzenesulfonate | 432.64 | - | - |
Note: CMC and surface tension values can vary depending on the specific isomer distribution, purity, temperature, and presence of electrolytes.
Applications and Supporting Experimental Data
The varying properties of long-chain alkyl benzenesulfonates lend them to a multitude of applications, from everyday cleaning products to advanced industrial processes.
Detergency
The primary application of LAS is in laundry detergents and cleaning products, where they excel at removing oily and greasy soils.[2] The cleaning efficiency is influenced by the alkyl chain length, with optimal performance generally observed for C12-C14 homologs.
Experimental Data Snapshot: In a comparative study, the detergency of C16 methyl ester sulfonate (C16MES) was found to be superior to that of C14 and C18 methyl esters.[6] While not a direct comparison of alkyl benzenesulfonates, this suggests that an optimal chain length exists for detergency.
Emulsification
Long-chain alkyl benzenesulfonates are effective emulsifying agents, used to stabilize oil-in-water emulsions in various industrial applications, including polymerization and agrochemical formulations. The stability of these emulsions is dependent on the ability of the surfactant to form a stable interfacial film.
Experimental Data Snapshot: A study on heavy alkyl benzene sulfonates (HABS) for enhanced oil recovery showed that a fraction with an average alkyl carbon chain length of C15 exhibited the strongest interfacial activity, reducing the interfacial tension to 0.0023 mN/m.[7] This indicates the potential of longer-chain LAS in creating stable emulsions for specific applications.
Nanoparticle Synthesis
LAS can act as stabilizing or capping agents in the synthesis of nanoparticles, preventing their aggregation and controlling their size and shape.[8][9] The hydrophobic tails of the surfactant molecules adsorb onto the nanoparticle surface, while the hydrophilic heads extend into the aqueous medium, providing electrostatic repulsion.
Experimental Data Snapshot: Sodium dodecyl sulfate (SDS), a related anionic surfactant, has been successfully used in the synthesis of silver nanoparticles. The concentration of the surfactant plays a crucial role in controlling the particle size and morphology.[3]
Enhanced Oil Recovery (EOR)
In the petroleum industry, LAS are employed in chemical EOR to reduce the interfacial tension between oil and water, thereby mobilizing trapped oil in reservoirs.[10] The effectiveness of this process is highly dependent on the surfactant's ability to lower the interfacial tension to ultra-low values.
Experimental Data Snapshot: Core flooding experiments, a laboratory method to simulate fluid flow in a reservoir, are used to evaluate the performance of different surfactant formulations for EOR.[10][11] The choice of LAS homolog can be optimized based on the specific reservoir conditions, including temperature, salinity, and crude oil composition.
Biological Interactions and Relevance to Drug Development
For drug development professionals, understanding the interaction of excipients with biological systems is paramount. Long-chain alkyl benzenesulfonates, while primarily used in non-pharmaceutical applications, exhibit properties that are relevant to this field. Their ability to interact with and disrupt cell membranes is a key consideration.[12]
At non-cytotoxic concentrations, LAS has been shown to increase the proliferation of human intestinal Caco-2 cells, suggesting a potential for tumor promotion.[13][14][15] This effect was linked to the over-expression of certain proteins and the down-regulation of another.[13][15] Such findings highlight the importance of thoroughly evaluating the biological effects of any potential excipient. While not currently used as active drug delivery vehicles, their surfactant properties could be explored for solubilizing poorly water-soluble drugs, a common challenge in pharmaceutical formulation.[16]
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments.
Synthesis of Long-Chain Alkyl Benzenesulfonates
Objective: To synthesize linear alkyl benzenesulfonates with varying alkyl chain lengths (C12, C14, C16) for comparative studies.
Materials:
-
Linear alkylbenzene (dodecylbenzene, tetradecylbenzene, hexadecylbenzene)
-
Sulfur trioxide (SO₃) or fuming sulfuric acid (oleum)
-
Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate
-
Solvent (e.g., dichloromethane)
-
Glass reactor with a stirrer, dropping funnel, and thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Alkylation: (This step is typically performed by raw material suppliers). Linear alkylbenzenes are produced by the alkylation of benzene with the corresponding linear alpha-olefin (e.g., 1-dodecene for dodecylbenzene) using a suitable catalyst such as hydrogen fluoride (HF) or a solid acid catalyst.[17]
-
Sulfonation: a. In a glass reactor, dissolve the linear alkylbenzene (e.g., dodecylbenzene) in a suitable solvent like dichloromethane. b. Cool the reactor in an ice bath to maintain a temperature of 0-5 °C. c. Slowly add the sulfonating agent (e.g., a solution of SO₃ in dichloromethane or fuming sulfuric acid) dropwise to the stirred solution of the alkylbenzene. The molar ratio of alkylbenzene to SO₃ should be approximately 1:1.05. d. Maintain the temperature below 10 °C throughout the addition. e. After the addition is complete, continue stirring the mixture at a controlled temperature for a specified period (e.g., 1-2 hours) to ensure complete reaction.
-
Neutralization: a. Slowly and carefully add the reaction mixture to a cooled aqueous solution of sodium hydroxide (NaOH). The amount of NaOH should be sufficient to neutralize the sulfonic acid formed. b. Monitor the pH of the solution and adjust it to neutral (pH ~7).
-
Work-up and Purification: a. Transfer the mixture to a separatory funnel. The aqueous layer containing the sodium alkyl benzenesulfonate will separate from the organic layer. b. Wash the aqueous layer with a solvent (e.g., diethyl ether) to remove any unreacted alkylbenzene. c. Dry the aqueous solution by adding anhydrous sodium sulfate. d. Remove the water using a rotary evaporator to obtain the solid sodium alkyl benzenesulfonate. e. The product can be further purified by recrystallization from a suitable solvent if necessary.
Characterization: The synthesized products should be characterized using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy to confirm the presence of the sulfonate group and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the structure of the alkylbenzene chain.
Measurement of Critical Micelle Concentration (CMC)
Objective: To determine and compare the CMC of different long-chain alkyl benzenesulfonates.
Principle: The CMC is the concentration at which surfactant molecules begin to form micelles in solution. This is typically observed as a sharp change in the physical properties of the solution, such as surface tension.
Apparatus:
-
Tensiometer (with a Wilhelmy plate or Du Noüy ring)
-
Precision balance
-
Volumetric flasks
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a stock solution: Accurately weigh a known amount of the alkyl benzenesulfonate and dissolve it in deionized water in a volumetric flask to prepare a concentrated stock solution.
-
Prepare a series of dilutions: Prepare a series of solutions with decreasing concentrations of the surfactant by diluting the stock solution with deionized water. The concentration range should span the expected CMC.
-
Measure surface tension: a. Calibrate the tensiometer according to the manufacturer's instructions. b. For each dilution, measure the surface tension of the solution. Ensure the measuring probe (Wilhelmy plate or Du Noüy ring) is thoroughly cleaned between measurements. c. Allow the surface tension reading to stabilize before recording the value.
-
Data Analysis: a. Plot the surface tension as a function of the logarithm of the surfactant concentration. b. The plot will typically show two linear regions. The first region at lower concentrations will have a steep negative slope, and the second region at higher concentrations will have a slope close to zero. c. The CMC is determined as the concentration at the intersection of the two extrapolated linear portions of the plot.
Evaluation of Detergency Performance
Objective: To compare the cleaning efficiency of different long-chain alkyl benzenesulfonates.
Apparatus:
-
Terg-O-Tometer or a similar laboratory-scale washing machine
-
Spectrophotometer or colorimeter
-
Standard soiled fabric swatches (e.g., with oil, sebum, or particulate soil)
-
Water bath for temperature control
Procedure:
-
Prepare detergent solutions: Prepare solutions of each alkyl benzenesulfonate at a standard concentration (e.g., 0.1 wt%) in water of a specified hardness.
-
Washing cycle: a. Place a set number of standard soiled fabric swatches into each pot of the Terg-O-Tometer. b. Add a specific volume of the prepared detergent solution to each pot. c. Set the washing temperature (e.g., 40 °C) and agitation speed. d. Run the washing cycle for a predetermined time (e.g., 20 minutes).
-
Rinsing and drying: a. After the wash cycle, rinse the fabric swatches thoroughly with deionized water. b. Allow the swatches to air dry completely in a controlled environment.
-
Evaluation of soil removal: a. Measure the reflectance of the washed fabric swatches and unwashed control swatches using a spectrophotometer or colorimeter. b. The detergency or soil removal efficiency can be calculated using the following formula: Detergency (%) = [(R_w - R_s) / (R_o - R_s)] * 100 Where:
-
R_w = Reflectance of the washed fabric
-
R_s = Reflectance of the soiled (unwashed) fabric
-
R_o = Reflectance of the original unsoiled fabric
-
Conclusion
The performance of long-chain alkyl benzenesulfonates is intricately linked to their molecular structure, particularly the length of the alkyl chain. While sodium dodecylbenzenesulfonate remains a workhorse in many applications, longer-chain homologs offer potential advantages in specific areas such as enhanced oil recovery and the stabilization of certain emulsions. For researchers and professionals in drug development, the interaction of these surfactants with biological membranes warrants careful consideration. The provided experimental protocols offer a foundation for further comparative studies to elucidate the structure-property-performance relationships of this important class of surfactants.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. ijnc.ir [ijnc.ir]
- 4. researchgate.net [researchgate.net]
- 5. Linear alkylbenzene sulfonates and related compounds (EHC 169, 1996) [inchem.org]
- 6. uz.psgraw.com [uz.psgraw.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. In vitro analysis of the effect of alkyl-chain length of anionic surfactants on the skin by using a reconstructed human epidermal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of linear alkylbenzene sulfonate (LAS) on human intestinal Caco-2 cells at non cytotoxic concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effect of linear alkylbenzene sulfonate (LAS) on human intestinal Caco-2 cells at non cytotoxic concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Octadecyl 4-chlorobenzenesulfonate
Essential Safety and Handling Guide for Octadecyl 4-chlorobenzenesulfonate
Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS No. 34184-41-3) was identified. The following guidance is based on the safety protocols for structurally similar compounds, such as alkylbenzene sulfonic acids and their salts. Researchers should handle this chemical with caution and adhere to all institutional safety protocols.
This guide provides essential information for the safe handling, use, and disposal of this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye and Face Protection | Chemical Splash Goggles | Must meet OSHA's 29 CFR 1910.133 or European Standard EN166. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Wear appropriate gloves to prevent skin exposure. |
| Lab coat or chemical-resistant apron | Wear appropriate protective clothing to prevent skin exposure. | |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[1] |
II. Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
A. Handling Protocol:
-
Engineering Controls: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, use a certified chemical fume hood.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1] Do not eat, drink, or smoke in areas where the chemical is handled or stored.
-
Avoidance of Contact: Take measures to avoid contact with skin and eyes.[2] Do not breathe dust or vapors.
-
Spill Management: In case of a spill, absorb the material with an inert substance (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.[1] Ensure adequate ventilation during cleanup.
B. Storage Protocol:
-
Container: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[2]
-
Incompatibilities: Store away from strong oxidizing agents.
III. Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
A. Waste Categorization:
-
Unused or unwanted this compound should be considered chemical waste.
-
Contaminated materials, such as gloves, absorbent pads, and disposable labware, must also be treated as chemical waste.
B. Disposal Procedure:
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.
-
Institutional Guidelines: Follow your institution's specific procedures for chemical waste pickup and disposal. Do not dispose of this chemical down the drain.
Visual Guides
Handling Workflow
The following diagram outlines the standard workflow for handling this compound.
Caption: Workflow for Handling this compound.
Logical Relationship of Safety Measures
This diagram illustrates the relationship between hazard assessment and the implementation of control measures.
Caption: Hierarchy of Controls for Chemical Safety.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
